1-(2-Cyanoethyl)aziridine
Description
Significance of Aziridine (B145994) Ring Systems as Building Blocks in Organic Synthesis
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that have garnered significant interest from organic and medicinal chemists. researchgate.net They serve as versatile and powerful building blocks for the synthesis of a wide array of nitrogen-containing compounds, many of which exhibit biological activity. researchgate.netscispace.comresearchgate.net The utility of aziridines lies in their ability to act as precursors to more complex molecules through various transformations. fiveable.mebenthamdirect.com
The incorporation of an aziridine ring into a molecule can be a key step in the synthesis of a variety of larger heterocyclic systems. scispace.combenthamdirect.comresearchgate.net Through ring-opening or ring-expansion reactions, aziridines can be converted into:
Azetidines
Pyrrolidines scispace.com
Piperidines scispace.com
Imidazoles scispace.combenthamdirect.com
Oxazoles scispace.com
Thiazoles scispace.combenthamdirect.com
And other more complex structures like benzodiazepines and benzoxazines scispace.comresearchgate.net
This versatility makes them attractive substrates in contemporary organic synthesis. researchgate.net Many natural products and pharmaceutically important molecules contain structural motifs that can be traced back to an aziridine precursor. fiveable.menih.gov
The Unique Reactivity Profile of Aziridines Due to Ring Strain
The chemical behavior of aziridines is dominated by the inherent strain within their three-membered ring. The bond angles in an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. wikipedia.org This angle strain makes the ring susceptible to cleavage, providing a strong thermodynamic driving force for ring-opening reactions. scispace.combenthamdirect.comsioc-journal.cnrsc.org
The high reactivity of aziridines is a key feature exploited by synthetic chemists. scispace.com They readily react with a wide range of nucleophiles, leading to the formation of more stable, ring-opened products. benthamdirect.comwikipedia.orgnih.gov These reactions are among the most important strategies for creating diverse, functionalized alkylamines. mdpi.com The presence of an electron-withdrawing group on the nitrogen atom, creating an "activated" aziridine, further increases the ring's reactivity towards nucleophilic attack. scispace.comnih.gov
Beyond simple ring-opening, the unique electronic structure of aziridines allows them to participate in other transformations, such as the formation of azomethine ylides. These intermediates can then undergo cycloaddition reactions to build more complex heterocyclic frameworks. scispace.comresearchgate.netwikipedia.org The regioselectivity and stereochemistry of these reactions can often be controlled by the substituents on the aziridine ring, making them powerful tools in stereocontrolled synthesis. nih.govacs.org
Emergence of Aminonitrile Chemistry and the Role of 2-(ω-Cyanoalkyl)aziridines
Aminonitriles are a fascinating class of compounds that feature both an amino group and a nitrile group. ru.nlsciforum.net This dual functionality makes them valuable precursors for a multitude of other compounds, including amino acids and various heterocyclic systems. ru.nlthieme-connect.comuni-mainz.de The field of aminonitrile chemistry has gained considerable traction due to the biological relevance of its target molecules. sciforum.netmdpi.com For instance, certain aminonitriles have been investigated as inhibitors for enzymes like dipeptidyl peptidase (DPP4). mdpi.com
The combination of an aziridine ring and a nitrile group within the same molecule, as seen in 2-(ω-cyanoalkyl)aziridines, offers a novel entry into aminonitrile chemistry. sciforum.net These compounds serve as compact and reactive synthons that can be elaborated in multiple ways. Research has focused on the synthesis of 2-(cyanomethyl)aziridines and 2-(2-cyanoethyl)aziridines from precursors like 2-(bromomethyl)aziridines. sciforum.net These cyano-functionalized aziridines can then undergo reactions at either the strained ring or the nitrile group. ru.nl
A key strategy involves the regioselective ring-opening of the aziridine moiety to produce functionalized aminonitriles. sciforum.net For example, 2-(2-cyanoethyl)aziridines can be treated with reagents like benzyl (B1604629) bromide to induce a regiospecific ring opening, yielding 5-amino-4-bromopentanenitriles. acs.orgnih.gov This highlights the utility of 2-(ω-cyanoalkyl)aziridines as building blocks for creating linear aminonitriles with defined substitution patterns.
Overview of Research Trajectories for 1-(2-Cyanoethyl)aziridine
Research specifically targeting this compound and its isomers has explored their synthesis and subsequent transformations. The synthesis of the related 1-arylmethyl-2-(2-cyanoethyl)aziridines has been achieved by reacting 1-arylmethyl-2-(bromomethyl)aziridines with α-lithiated trimethylsilylacetonitrile. acs.orgnih.gov
Once formed, these cyanoethylated aziridines are not merely stable endpoints but are poised for further reactions. A significant research trajectory involves the controlled hydrolysis of the nitrile group. This can be challenging due to the sensitivity of the aziridine ring to acidic or harsh basic conditions. ru.nl However, studies have shown that both chemical and enzymatic hydrolysis methods can be employed. ru.nl
For instance, treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrile hydratase can selectively produce the corresponding 2-(2-carbamoylethyl)aziridines. ru.nl These amide-containing aziridines can then be rearranged into 5-hydroxypiperidin-2-ones. ru.nl Alternatively, chemical hydrolysis with potassium hydroxide (B78521) can yield potassium 3-(aziridin-2-yl)propanoates, which upon acidification, rearrange to form 4-(aminomethyl)butyrolactones. ru.nl These transformations demonstrate how the this compound scaffold can be used as a precursor for various five- and six-membered heterocyclic systems, underscoring its value in synthetic organic chemistry.
Interactive Data Tables
Table 1: Reactivity of Aziridine Ring Systems
| Reaction Type | Description | Key Features |
| Nucleophilic Ring-Opening | The aziridine ring is opened by a nucleophile, relieving ring strain. wikipedia.orgnih.gov | Can be catalyzed by acids. nih.gov Regio- and stereochemistry are influenced by substituents. nih.gov Activated aziridines (with electron-withdrawing groups on N) are more reactive. scispace.com |
| Ring-Expansion | The three-membered ring is expanded to a larger heterocycle (4-7 members). scispace.combenthamdirect.com | Often involves initial ring-opening followed by intramolecular cyclization. scispace.com |
| 1,3-Dipolar Cycloaddition | Formation of an azomethine ylide intermediate, which reacts with a dipolarophile. wikipedia.org | A powerful method for constructing five-membered rings. scispace.com Can be initiated thermally or photochemically. wikipedia.org |
Table 2: Synthesis and Reactions of 2-(ω-Cyanoalkyl)aziridines
| Starting Material | Reagent(s) | Product(s) | Significance |
| 1-Arylmethyl-2-(bromomethyl)aziridines | α-Lithiated trimethylsilylacetonitrile | 1-Arylmethyl-2-(2-cyanoethyl)aziridines acs.orgnih.gov | Provides access to novel cyano-functionalized aziridines. acs.org |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrile Hydratase (enzyme) | 2-(2-Carbamoylethyl)aziridines ru.nl | Selective hydrolysis of the nitrile without opening the aziridine ring. ru.nl |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | KOH, then Acid | 4-(Aminomethyl)butyrolactones ru.nl | Demonstrates a pathway to γ-lactones via hydrolysis and rearrangement. ru.nl |
| 2-(2-Carbamoylethyl)aziridines | Heat (Microwave) | 5-Hydroxypiperidin-2-ones ru.nl | Intramolecular rearrangement to form δ-lactams. ru.nl |
Structure
3D Structure
Properties
IUPAC Name |
3-(aziridin-1-yl)propanenitrile | |
|---|---|---|
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InChI |
InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
OUZLDCCUOMNCON-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147946 | |
| Record name | 1-Aziridine propionitrile | |
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Molecular Weight |
96.13 g/mol | |
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CAS No. |
1072-66-8 | |
| Record name | 1-(2-Cyanoethyl)aziridine | |
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| Record name | N-(2-Cyanoethyl)aziridine | |
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| Record name | 1-Aziridinepropanenitrile | |
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| Record name | 1-Aziridine propionitrile | |
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| Record name | 1-Aziridinepropanenitrile | |
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| Record name | N-(2-CYANOETHYL)AZIRIDINE | |
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Advanced Synthetic Methodologies for 1 2 Cyanoethyl Aziridine and Its Precursors
Preparation of Functionalized Aziridine (B145994) Precursors
The synthesis of 1-(2-Cyanoethyl)aziridine often commences with the preparation of functionalized aziridine precursors, which serve as versatile building blocks.
Synthesis of 1-Arylmethyl-2-(bromomethyl)aziridines
A key precursor in the synthesis of 2-substituted aziridines is the 1-arylmethyl-2-(bromomethyl)aziridine scaffold. nih.govacs.orgnih.gov These compounds are valuable synthetic intermediates, acting as equivalents of the aziridinylmethyl cation. acs.orgresearchgate.net Their preparation is typically achieved through a three-step process starting from the corresponding benzaldehydes. acs.org The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups. acs.orgresearchgate.net
Derivatization of 2-Aryl-3-(tosyloxymethyl)aziridines
The derivatization of aziridines containing a tosyloxymethyl group represents another strategic approach to functionalized precursors. While direct literature on the derivatization of 2-Aryl-3-(tosyloxymethyl)aziridines is specific, analogous transformations in related four-membered heterocycles, such as azetidines, provide insight into potential synthetic routes. For instance, 4-hydroxymethyl-β-lactams can be converted to their 4-tosyloxymethyl derivatives, which then undergo nucleophilic substitution. researchgate.net This methodology suggests that 2-aryl-3-(hydroxymethyl)aziridines could be similarly tosylated and subsequently derivatized to introduce a cyanoethyl group. The tosyloxy group serves as an excellent leaving group, facilitating nucleophilic attack.
Direct Synthesis of this compound
Direct synthetic routes to this compound have been developed, offering efficient and straightforward methods for its preparation.
Alkylation with α-Lithiated Trimethylsilylacetonitrile
A prominent and efficient method for the direct synthesis of 2-(2-cyanoethyl)aziridines involves the alkylation of 1-arylmethyl-2-(bromomethyl)aziridines with α-lithiated trimethylsilylacetonitrile. nih.govacs.orgresearchgate.netsmolecule.com This reaction is typically carried out in tetrahydrofuran (B95107) (THF) and proceeds in high yields. nih.govacs.org The general procedure involves the deprotonation of trimethylsilylacetonitrile with a strong base like n-butyllithium at low temperatures, followed by the addition of the 1-arylmethyl-2-(bromomethyl)aziridine precursor. acs.org The reaction mixture is then heated under reflux to afford the desired 2-(2-cyanoethyl)aziridine. acs.org
Table 1: Synthesis of 1-Arylmethyl-2-(2-cyanoethyl)aziridines acs.org
| Starting Material (1-Arylmethyl-2-(bromomethyl)aziridine) | Product (1-Arylmethyl-2-(2-cyanoethyl)aziridine) | Yield (%) |
| 1-Benzyl-2-(bromomethyl)aziridine | 1-Benzyl-2-(2-cyanoethyl)aziridine | 85 |
| 1-(4-Methoxybenzyl)-2-(bromomethyl)aziridine | 1-(4-Methoxybenzyl)-2-(2-cyanoethyl)aziridine | 88 |
| 1-(4-Chlorobenzyl)-2-(bromomethyl)aziridine | 1-(4-Chlorobenzyl)-2-(2-cyanoethyl)aziridine | 82 |
Microwave-Assisted Synthetic Protocols for Aziridine Formation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com In the context of aziridine chemistry, microwave irradiation has been successfully employed for the synthesis of various aziridine derivatives and for facilitating their ring-opening reactions. univpancasila.ac.idnih.gov For instance, the synthesis of 2-(aminomethyl)aziridines and their subsequent microwave-assisted ring opening to 1,2,3-triaminopropanes has been reported. nih.gov While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, the existing literature on microwave-assisted synthesis of other functionalized aziridines suggests its potential applicability. univpancasila.ac.idnih.govijcce.ac.ir The use of microwave energy can enhance the efficiency of the cyclization step in aziridine formation or the subsequent alkylation to introduce the cyanoethyl group. anton-paar.com
Stereoselective Synthesis of Substituted this compound Isomers
The control of stereochemistry is a critical aspect of modern organic synthesis. Several methods have been developed for the stereoselective synthesis of substituted aziridines, which can be adapted to produce specific isomers of this compound.
An efficient one-pot method for the synthesis of cyano-substituted aziridines involves the CuCl-catalyzed aminochlorination of α,β-unsaturated nitriles. nih.gov This reaction proceeds with excellent stereoselectivity, yielding trans-aziridines. nih.govrsc.org The process involves the reaction of an α,β-unsaturated nitrile with an aminating agent in the presence of a copper catalyst, followed by intramolecular SN2 substitution to form the aziridine ring. nih.gov
Furthermore, the stereoselective isomerization of N-allyl aziridines to geometrically stable Z-enamines using rhodium hydride catalysis has been demonstrated, showcasing methods to control the stereochemistry of aziridine derivatives. researchgate.net Although not directly resulting in a cyanoethylated aziridine, such stereoselective transformations are crucial for accessing specific isomers of functionalized aziridines.
Elucidation of Reactivity and Mechanistic Pathways of 1 2 Cyanoethyl Aziridine
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The core of 1-(2-cyanoethyl)aziridine's chemical behavior lies in the propensity of the aziridine ring to undergo nucleophilic attack, leading to the formation of a variety of functionalized amine derivatives. smolecule.comacs.org These reactions are pivotal in the synthetic applications of this compound.
The ring-opening of this compound can proceed through several mechanistic pathways, primarily dependent on the reaction conditions and the nature of the nucleophile. The formation of a positively charged intermediate or a direct backside attack on one of the ring carbons are the predominant mechanisms.
Under acidic conditions or in the presence of electrophiles, the nitrogen atom of the aziridine ring can be protonated or alkylated, respectively, to form an aziridinium (B1262131) cation intermediate. acs.orgmdpi.com This activated intermediate is highly electrophilic and readily attacked by nucleophiles. The formation of the aziridinium ion enhances the reactivity of the aziridine ring towards ring-opening. mdpi.com For instance, the reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines with benzyl (B1604629) bromide in acetonitrile (B52724) leads to the formation of an intermediate aziridinium salt, which is then opened by the bromide ion. acs.org This process highlights the role of the aziridinium ion in facilitating the ring-opening reaction.
The generation of aziridinium ions can also be achieved through other means, such as methylation. mdpi.com These intermediates are key in many synthetic transformations involving aziridines. mdpi.comnih.gov The stability and reactivity of the aziridinium ion are influenced by the substituents on both the nitrogen and carbon atoms of the ring.
Table 1: Examples of Aziridinium Ion Formation and Subsequent Reactions
| Starting Material | Electrophile | Intermediate | Nucleophile | Product | Reference |
|---|---|---|---|---|---|
| 1-Arylmethyl-2-(2-cyanoethyl)aziridine | Benzyl bromide | Aziridinium salt | Bromide | 5-Amino-4-bromopentanenitrile | acs.org |
| N-Propargyltetramethylpiperidine | trans-Alkenyl-B(C6F5)2 | Zwitterionic aziridinium intermediate | Alkenylborate | Boronated alkenyl piperidine (B6355638) | mdpi.com |
In many instances, the ring-opening of aziridines, including those with a 2-cyanoethyl substituent, proceeds via a direct SN2-type nucleophilic attack. iitk.ac.in This pathway involves a backside attack by the nucleophile on one of the carbon atoms of the aziridine ring, leading to inversion of stereochemistry at the attacked carbon. This mechanism is particularly favored when the aziridine is activated by an electron-withdrawing group on the nitrogen, which makes the ring carbons more electrophilic. clockss.orgnih.gov
Lewis acid catalysis can also promote SN2-type ring-opening reactions of activated aziridines. iitk.ac.inias.ac.in For example, the reaction of activated aziridines with arenes/heteroarenes can be initiated by a catalytic amount of an aminium radical-cation salt, proceeding through an SN2-type nucleophilic ring opening. acs.org The stereospecificity of these reactions, where chiral aziridines lead to enantioenriched products, provides strong evidence for the SN2 mechanism. iitk.ac.inosaka-u.ac.jp
Substituents on both the nitrogen and carbon atoms of the aziridine ring exert a significant influence on the reaction mechanism and regioselectivity of the ring-opening. researchgate.netnih.gov An electron-withdrawing group on the nitrogen, such as the 2-cyanoethyl group, activates the aziridine ring towards nucleophilic attack. clockss.org
The nature of substituents on the carbon atoms of the aziridine ring can dictate the preferred site of nucleophilic attack. nih.gov For instance, a π-acceptor substituent at a ring carbon can dramatically lower the energy barrier for C-C bond cleavage in radical ring-opening reactions. nih.gov In nucleophilic ring-opening reactions, the electronic and steric effects of the substituents play a crucial role in determining whether the reaction proceeds via an SN1-like or SN2-like mechanism and at which carbon the attack occurs. nih.gov
A key aspect of aziridine chemistry is the regioselectivity of the ring-opening reaction, which refers to which of the two ring carbons is attacked by the nucleophile. This is a complex issue influenced by the substrate, nucleophile, and solvent. scispace.com
The regioselectivity of nucleophilic attack on substituted 1-(2-cyanoethyl)aziridines is a subject of considerable interest. Generally, in acid-catalyzed ring-opening reactions, the nucleophile attacks the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state (SN1-like character). Conversely, under neutral or basic conditions, the attack often occurs at the less sterically hindered carbon atom (SN2-like character). nih.govfrontiersin.org
However, the nature of the substituent and the nucleophile can lead to opposite regioselectivity. For example, the ring opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr occurs at the unsubstituted carbon, while reaction with benzyl bromide leads to attack at the substituted carbon. scispace.comresearchgate.net This highlights the subtle interplay of electronic and steric factors. In the case of methyl this compound-2-carboxylate, nucleophilic attack is facilitated at the less hindered carbon atom when N-activated derivatives are used. smolecule.com
Studies on 2-(cyanomethyl)aziridines have shown that the regioselectivity can be controlled by the choice of the reagent. scispace.com For instance, treatment with HBr leads to attack at the unsubstituted carbon, whereas using benzyl bromide as the electrophile directs the nucleophile to the substituted carbon. scispace.com This demonstrates that the regiochemical outcome is not solely dependent on the aziridine substrate but is a result of the entire reaction system.
Table 2: Regioselectivity of Ring-Opening Reactions of Substituted Aziridines
| Aziridine Substrate | Reagent/Nucleophile | Site of Attack | Product Type | Reference |
|---|---|---|---|---|
| 1-Arylmethyl-2-(cyanomethyl)aziridine | HBr | Unsubstituted Carbon | 3-Amino-4-bromobutyronitrile | scispace.com |
| 1-Arylmethyl-2-(cyanomethyl)aziridine | Benzyl bromide | Substituted Carbon | 4-Amino-3-bromobutanenitrile | scispace.com |
| Alkyl-N-tosyl aziridines | Acid anhydride/TBD | Less-substituted Carbon | β-Amino ester | nih.gov |
| Aryl-N-tosyl aziridines | Acid anhydride/TBD | Less-substituted Carbon | β-Amino ester | nih.gov |
| Methyl this compound-2-carboxylate (N-tosylated) | Cyanide | Less hindered Carbon | Substituted derivative | smolecule.com |
| 2-(3-keto alkyl)aziridine | H2O/CF3CO2H | Substituted Carbon (C2) | Substituted pyrrolidine (B122466) precursor | frontiersin.org |
| 2-(3-silylated hydroxy alkyl)aziridine | Acetic acid | Unsubstituted Carbon (C3) | Substituted piperidine precursor | frontiersin.org |
Regioselectivity in Nucleophilic Ring Opening
Nucleophile-Dependent Regioselectivity (e.g., Benzyl Bromide vs. Hydrogen Bromide)
The regioselectivity of the ring-opening of substituted aziridines is highly dependent on the nature of the attacking nucleophile and the electrophile used to activate the aziridine ring. This is clearly demonstrated in the contrasting outcomes of reactions with benzyl bromide and hydrogen bromide (HBr). nih.govscispace.com
When 1-arylmethyl-2-(substituted)aziridines are treated with benzyl bromide , an intermediate aziridinium salt is formed. The subsequent nucleophilic attack by the bromide ion occurs preferentially at the more substituted (hindered) carbon atom of the aziridine ring. scispace.comresearchgate.net In the case of aziridines with a 2-cyanoethyl or 2-cyanomethyl substituent, this leads to the formation of γ- or β-bromonitriles, respectively. scispace.comacs.org
Conversely, when the same aziridines are treated with hydrogen bromide (HBr) , the ring-opening follows a different regiochemical pathway. nih.govresearchgate.net The initial step is protonation of the aziridine nitrogen, forming an aziridinium ion. The bromide nucleophile then attacks at the unsubstituted (less hindered) carbon atom . nih.govscispace.comresearchgate.net This opposite regioselectivity highlights the critical role of the electrophile (benzyl cation vs. proton) in dictating the electronic properties of the intermediate aziridinium salt and, consequently, the site of nucleophilic attack. nih.govresearchgate.net
Table 1: Comparison of Regioselectivity in Ring-Opening Reactions
| Reagent | Intermediate | Site of Nucleophilic Attack | Product Type |
|---|---|---|---|
| Benzyl Bromide | Benzyl-substituted aziridinium salt | Substituted (hindered) carbon | Secondary Halide |
| Hydrogen Bromide | Protonated aziridinium salt | Unsubstituted (less hindered) carbon | Primary Halide |
Role of Electronic and Steric Factors in Regiocontrol
The observed nucleophile-dependent regioselectivity is governed by a complex interplay of electronic and steric factors. While steric hindrance would intuitively favor attack at the less substituted carbon, electronic effects can override this preference, especially in non-activated aziridines. sciforum.net
In the reaction with benzyl bromide, the resulting aziridinium ion has a benzyl group on the nitrogen. Theoretical studies based on DFT calculations have shown that in this intermediate, the more substituted carbon atom is the more electrophilic site. scispace.com Simple electrostatic potential analysis is often insufficient to explain this outcome. nih.govresearchgate.net Instead, frontier molecular orbital (FMO) analysis of the Lowest Unoccupied Molecular Orbital (LUMO) and nucleophilic Fukui functions correctly predict that the preferred site of attack for a soft nucleophile like bromide is the more substituted carbon. nih.govscispace.comresearchgate.net This is attributed to the electronic stabilization of the transition state leading to the product of attack at the hindered position. scispace.com
In contrast, when the aziridine is activated by a proton (from HBr), the electronic landscape of the aziridinium ion changes. nih.gov In this scenario, FMO analysis indicates a clear preference for nucleophilic attack at the unsubstituted aziridine carbon. nih.govresearchgate.net This demonstrates that the nature of the electrophile fundamentally alters the electronic distribution in the aziridinium intermediate, thereby controlling the regiochemical outcome of the ring-opening reaction. nih.gov The relatively small ionic radius of some nucleophiles can also minimize the influence of steric effects, making electronic effects the dominant factor in regiocontrol. nih.gov
Specific Ring-Opening Transformations
Formation of Haloaminonitriles (e.g., 5-Amino-4-bromopentanenitriles)
A characteristic reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines is their transformation into 5-amino-4-bromopentanenitriles. acs.orgnih.gov This is achieved by reacting the aziridine with benzyl bromide in a solvent like acetonitrile. acs.org The reaction proceeds via the formation of an intermediate aziridinium salt, which then undergoes a regiospecific ring-opening by the bromide ion at the more hindered carbon atom of the aziridine ring. acs.orgsciforum.netacs.org This process is efficient and yields the functionalized γ-bromonitriles in high yields. acs.org These resulting haloaminonitriles are valuable synthetic intermediates. sciforum.net
Reactions with Acid Chlorides
The reaction of N-substituted aziridines with acid chlorides provides another pathway for regioselective ring-opening. When 2-(substituted)aziridines react with various acid chlorides, the nitrogen atom acts as a nucleophile, attacking the acyl carbon to form an acylaziridinium ion intermediate. bioorg.org This highly activated intermediate is then susceptible to nucleophilic attack by the chloride ion released during its formation. bioorg.org For aziridines similar to this compound, such as 1-arylmethyl-2-(cyanomethyl)aziridines, this ring-opening occurs regioselectively at the more hindered carbon atom. sciforum.net This transformation results in the formation of novel N-arylmethyl-N-(2-chloro-3-cyanopropyl)amides as the major products. sciforum.netresearchgate.net
Reaction with Lithium Aluminum Hydride (LiAlH₄) Leading to Rearrangement
The treatment of 2-(2-cyanoethyl)aziridines with the powerful reducing agent lithium aluminum hydride (LiAlH₄) induces a selective ring rearrangement, leading to larger heterocyclic structures. acs.orgresearchgate.netnih.gov This reaction, often mediated by a Lewis acid such as Indium(III) triflate (In(OTf)₃), results in the formation of novel 2-(aminomethyl)pyrrolidines. researchgate.netnih.gov The reaction involves a regio- and stereoselective ring rearrangement. researchgate.net In cases where the aziridine ring is also substituted at the carbon, such as with 2-aryl-3-(2-cyanoethyl)aziridines, the treatment with LiAlH₄ can lead to 3-aminopiperidines through a regioselective ring-opening at the benzylic position. researchgate.net This transformation highlights the utility of this compound derivatives as precursors for constructing functionalized five- and six-membered nitrogen heterocycles. researchgate.netnih.gov
Intramolecular Cyclization and Ring-Expansion Pathways
The functional groups within this compound and its derivatives can participate in intramolecular reactions, leading to the formation of new or expanded ring systems. These pathways are of significant interest for the synthesis of complex heterocyclic and carbocyclic molecules. arkat-usa.orgresearchgate.net
One prominent example of ring-expansion is the aforementioned LiAlH₄-induced rearrangement of 2-(2-cyanoethyl)aziridines, which serves as a useful method for synthesizing substituted pyrrolidines and piperidines. arkat-usa.orgresearchgate.net This transformation expands the initial three-membered aziridine ring into a five- or six-membered ring. researchgate.netnih.gov
Furthermore, the products of the aziridine ring-opening can serve as substrates for subsequent intramolecular cyclization. For instance, the 5-amino-4-bromopentanenitriles, obtained from the reaction with benzyl bromide, can undergo a 1,3-cyclization. sciforum.netnih.gov Treatment of these γ-bromonitriles with a strong base like potassium tert-butoxide (KOtBu) leads to the synthesis of novel 2-(aminomethyl)cyclopropanecarbonitriles. sciforum.netnih.gov This represents a 3-exo-tet ring closure, a valuable method for creating constrained cyclopropane (B1198618) rings. sciforum.net Another reported pathway involves the alkylation of 2-(2-cyano-2-phenylethyl)aziridines followed by a microwave-assisted 6-exo-tet cyclization to yield functionalized piperidines. acs.org
Table 2: Summary of Intramolecular Reactions
| Starting Material Derivative | Reagent(s) | Reaction Type | Product Scaffold |
|---|---|---|---|
| 2-(2-Cyanoethyl)aziridine | LiAlH₄, In(OTf)₃ | Ring-Expansion / Rearrangement | 2-(Aminomethyl)pyrrolidine |
| 5-Amino-4-bromopentanenitrile | KOtBu | Intramolecular Cyclization (3-exo-tet) | 2-(Aminomethyl)cyclopropanecarbonitrile |
| 2-(2-Cyano-2-phenylethyl)aziridine | 1-Bromo-2-chloroethane, then MW | Intramolecular Cyclization (6-exo-tet) | 4-Phenylpiperidine-4-carbonitrile |
Formation of Cyclopropanecarbonitriles via 1,3-Cyclization
A significant reaction pathway for derivatives of this compound involves a 1,3-cyclization to yield cyclopropanecarbonitriles. This transformation provides a valuable route to constrained analogues of important biomolecules.
The synthesis of 2-(aminomethyl)cyclopropanecarbonitriles from 1-arylmethyl-2-(2-cyanoethyl)aziridines has been demonstrated as a key application of this cyclization. The process is initiated by the ring opening of the aziridine. Specifically, 1-arylmethyl-2-(bromomethyl)aziridines are first converted to 1-arylmethyl-2-(2-cyanoethyl)aziridines. acs.orgnih.gov Treatment of these 2-(2-cyanoethyl)aziridines with benzyl bromide in acetonitrile leads to the formation of an intermediate aziridinium salt. acs.orgacs.org This salt undergoes a regiospecific ring opening by the bromide ion, yielding 5-amino-4-bromopentanenitriles. acs.orgacs.org
Subsequent treatment of these γ-bromonitriles with a strong base, such as potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF), induces a 1,3-cyclization. nih.govacs.org This step results in the formation of 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles in high yields. nih.govacs.org This method represents an efficient and direct approach to these constrained analogues of the neurotransmitter γ-aminobutyric acid (GABA). acs.org
A summary of the reaction conditions for the synthesis of 2-(aminomethyl)cyclopropanecarbonitriles is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | 1. Benzyl bromide, Acetonitrile; 2. KOtBu, THF | 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles | High | nih.govacs.org |
The formation of the cyclopropane ring from the intermediate 5-amino-4-bromopentanenitriles proceeds through a 3-exo-tet cyclization. acs.org This type of cyclization is a favored process according to Baldwin's rules for ring closure. The reaction involves the intramolecular displacement of the bromide ion by a carbanion generated adjacent to the nitrile group.
The use of γ-halo-δ-aminopentanenitriles as substrates for this 3-exo-tet cyclization provides a novel and effective route to 2-(aminomethyl)cyclopropanecarbonitriles. acs.org The diastereomeric ratio of the resulting cyclopropanes has been observed to be independent of the reaction temperature, suggesting a well-defined transition state for the cyclization process. acs.org
Ring Expansion to Larger Heterocycles
In addition to cyclization, this compound derivatives can undergo ring expansion reactions to form larger heterocyclic systems such as pyrrolidines and piperidines. The regioselectivity of these rearrangements is highly dependent on the substitution pattern of the aziridine ring. researchgate.net
The conversion of 2-(2-cyanoethyl)aziridines to pyrrolidine derivatives can be achieved through a regioselective ring expansion. For instance, the reduction of 2-(2-cyanoethyl)aziridines with lithium aluminum hydride (LiAlH₄) can lead to the formation of 2-(aminomethyl)pyrrolidines. researchgate.net This transformation proceeds through a 5-exo-tet cyclization. The regioselectivity is controlled by the substituents on the aziridine core. researchgate.netscispace.com In cases where the substituent at the C2 position of the aziridine is a hydrogen atom, the reaction selectively yields the pyrrolidine structure. researchgate.net
Conversely, when the C2-position of the aziridine ring is substituted with an aryl group, the ring expansion favors the formation of piperidine derivatives. researchgate.net The reductive cyclization of 2-aryl-3-(2-cyanoethyl)aziridines with LiAlH₄ results in the selective formation of 3-aminopiperidines. researchgate.net This outcome is attributed to the resonance stabilization of the benzylic carbenium ion that develops at the C2-position during the reaction, which overrides the standard Baldwin's rules for ring closure. researchgate.net
Another route to piperidine derivatives involves the alkylation of 2-(2-cyano-2-phenylethyl)aziridines with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring opening to yield cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. nih.govacs.org
This compound derivatives can also be transformed into δ-lactams and γ-lactones through hydrolysis of the nitrile group followed by intramolecular rearrangement. nih.govacs.org
The enzymatic hydrolysis of 1-arylmethyl-2-(2-cyanoethyl)aziridines using a nitrile hydratase yields the corresponding 2-(2-carbamoylethyl)aziridines. nih.govacs.org Subsequent heating of these amides under microwave irradiation induces a rearrangement to form 5-hydroxypiperidin-2-ones (δ-lactams). nih.govacs.orgru.nl Alternatively, direct treatment of the 2-(2-cyanoethyl)aziridines with a nitrilase can also selectively produce these δ-lactams in good yields. nih.govacs.orgru.nl
On the other hand, chemical hydrolysis of 2-(2-cyanoethyl)aziridines with potassium hydroxide (B78521) in an ethanol (B145695)/water mixture furnishes the corresponding potassium 3-(aziridin-2-yl)propanoates. nih.govacs.orgru.nl Acidification of these carboxylate salts with acetic acid triggers a smooth rearrangement into 4-(aminomethyl)butyrolactones (γ-lactones). nih.govacs.orgru.nl This transformation proceeds via a 5-exo-tet cyclization of the zwitterionic intermediate that is initially formed. researchgate.net
The table below summarizes the conditions for the rearrangement into lactams and lactones.
| Starting Material | Reagents and Conditions | Product | Reference |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrile hydratase, then microwave heating | 5-Hydroxypiperidin-2-ones (δ-Lactams) | nih.govacs.orgru.nl |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrilase | 5-Hydroxypiperidin-2-ones (δ-Lactams) | nih.govacs.orgru.nl |
| 2-(2-Cyanoethyl)aziridines | KOH, EtOH/H₂O, then Acetic acid | 4-(Aminomethyl)butyrolactones (γ-Lactones) | nih.govacs.orgru.nl |
Formation of 5-Hydroxypiperidin-2-ones and 4-(Aminomethyl)butyrolactones
The transformation of this compound derivatives can lead to the formation of five- and six-membered heterocyclic structures, specifically 5-hydroxypiperidin-2-ones and 4-(aminomethyl)butyrolactones, through carefully controlled reaction pathways. acs.orgnih.govresearchgate.netresearchgate.net
The formation of these compounds often begins with the hydrolysis of the nitrile group, which can be achieved through either chemical or enzymatic methods. acs.orgnih.govresearchgate.netresearchgate.net For instance, treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrile hydratase yields the corresponding 2-(2-carbamoylethyl)aziridines. acs.orgnih.govresearchgate.net Subsequent heating of these amide intermediates, particularly under microwave irradiation, induces a rearrangement to form 5-hydroxypiperidin-2-ones. acs.orgnih.govresearchgate.net
Alternatively, direct treatment of 2-(2-cyanoethyl)aziridines with a nitrilase can selectively produce 5-hydroxypiperidin-2-ones in good yields. acs.orgnih.govresearchgate.net In a different synthetic route, chemical hydrolysis of 2-(2-cyanoethyl)aziridines using potassium hydroxide (KOH) in an ethanol/water mixture results in the formation of potassium 3-(aziridin-2-yl)propanoates. acs.orgnih.govresearchgate.netresearchgate.net Acidification of this intermediate with acetic acid then triggers a smooth rearrangement to yield 4-(aminomethyl)butyrolactones. acs.orgnih.govresearchgate.netresearchgate.net
Studies on trans- and cis-2-aryl-3-(2-cyanoethyl)aziridines have shown that KOH-mediated hydrolysis of the cyano group, followed by ring expansion, can lead to variable mixtures of 4-[aryl(alkylamino)methyl]butyrolactones and 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones. researchgate.netnih.govrsc.orgugent.be The regioselectivity of these intramolecular ring-expansion reactions can be influenced by the substitution pattern on the aziridine ring. researchgate.netrsc.org
| Starting Material | Reagents and Conditions | Major Product | Reference |
|---|---|---|---|
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | 1. Nitrile hydratase 2. Microwave irradiation | 5-Hydroxypiperidin-2-ones | acs.orgnih.govresearchgate.net |
| 2-(2-Cyanoethyl)aziridines | Nitrilase | 5-Hydroxypiperidin-2-ones | acs.orgnih.govresearchgate.net |
| 2-(2-Cyanoethyl)aziridines | 1. KOH, EtOH/H₂O 2. Acetic acid | 4-(Aminomethyl)butyrolactones | acs.orgnih.govresearchgate.netresearchgate.net |
| trans- and cis-2-Aryl-3-(2-cyanoethyl)aziridines | KOH, EtOH/H₂O, reflux or microwave | Mixture of 4-[aryl(alkylamino)methyl]butyrolactones and 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones | researchgate.netnih.govrsc.org |
Generation of Azomethine Ylides and 1,3-Dipolar Cycloadditions
This compound and its derivatives are valuable precursors for the in-situ generation of azomethine ylides. These ylides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. nih.govnih.govwikipedia.orgorganic-chemistry.org This reactivity provides a powerful and atom-economical method for the construction of five-membered nitrogen-containing heterocyclic rings, such as pyrrolidines. nih.govnih.gov
The generation of the azomethine ylide from the aziridine can be initiated either thermally or photochemically, leading to the cleavage of the carbon-carbon bond of the three-membered ring. nih.govnih.gov Once formed, the azomethine ylide can react with various dipolarophiles, including alkenes and alkynes, to afford substituted pyrrolidine and dihydropyrrole rings, respectively. nih.govwikipedia.org
For example, the thermal ring-opening of 1,1a-dihydro-1,2-diarylazirino[1,2-a]quinoxalines generates intermediate azomethine ylides that can undergo cycloaddition with aldehydes like benzaldehyde (B42025) to produce oxazolo[3,2-a]quinoxaline derivatives. nih.gov The reaction of trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine with benzaldehyde also proceeds through an azomethine ylide intermediate to form diastereomeric oxazolidines. nih.gov
Recent advancements have utilized visible-light photoredox catalysis to generate azomethine ylides from aziridines under mild conditions. nih.gov This method allows for rapid and efficient (3+2) cycloaddition reactions with a broad range of dipolarophiles, including olefins, aldehydes, and azodicarboxylates. nih.gov This photocatalytic approach can also be part of a cascade process, where an additional oxidation step leads to the formation of highly functionalized pyrrole (B145914) derivatives. nih.gov
The versatility of the 1,3-dipolar cycloaddition of azomethine ylides derived from aziridines makes it a significant strategy in the synthesis of complex alkaloids and other biologically relevant molecules. researchgate.net
Hydrolysis Reactions of the Nitrile Moiety
The nitrile group of this compound can be hydrolyzed to either an amide or a carboxylic acid, providing a versatile handle for further chemical transformations. This hydrolysis can be achieved through both chemical and enzymatic methods, with the latter offering advantages in terms of mild reaction conditions and selectivity. acs.orgnih.govresearchgate.netresearchgate.netru.nl
Chemical Hydrolysis Protocols (e.g., KOH-mediated)
Traditional chemical hydrolysis of nitriles often requires harsh conditions, such as strong acids or bases at elevated temperatures. arkat-usa.orgcommonorganicchemistry.comnumberanalytics.com For this compound derivatives, potassium hydroxide (KOH) is a commonly used reagent for this transformation. acs.orgnih.govresearchgate.netresearchgate.net
The hydrolysis of 2-(2-cyanoethyl)aziridines using KOH in a mixture of ethanol and water typically leads to the formation of the corresponding potassium 3-(aziridin-2-yl)propanoates. acs.orgnih.govresearchgate.netresearchgate.netru.nl However, this reaction can sometimes lead to a mixture of products, including the desired carboxylic acid, the intermediate amide, and rearranged products like 5-hydroxypiperidin-2-ones and 4-(aminomethyl)butyrolactones, making it an inefficient route for the selective synthesis of the propanoic acid derivative. ru.nl The reaction of trans- and cis-2-aryl-3-(2-cyanoethyl)aziridines with KOH has been shown to yield mixtures of 4-[aryl(alkylamino)methyl]butyrolactones and 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones. researchgate.netnih.govrsc.org
Milder protocols for the alkaline hydrolysis of nitriles have been developed, such as using NaOH in methanol/dichloromethane (B109758) or methanol/dioxane, which can selectively convert nitriles to primary amides. arkat-usa.org Another method involves using KOH in tert-butyl alcohol for the conversion of nitriles to amides. acs.org
| Reagent/Conditions | Typical Product | Substrate Applicability | Reference |
|---|---|---|---|
| KOH in EtOH/H₂O, reflux | Carboxylic acid (salt) | 2-(2-Cyanoethyl)aziridines | acs.orgnih.govresearchgate.netresearchgate.net |
| NaOH in MeOH/Dioxane, reflux | Primary amide | General nitriles | arkat-usa.org |
| KOH in tert-Butyl Alcohol | Amide | General nitriles | acs.org |
| Strong acid (e.g., HCl), reflux | Carboxylic acid | General nitriles | commonorganicchemistry.comnumberanalytics.com |
Enzymatic Hydrolysis by Nitrile Hydratases and Nitrilases
Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods for the transformation of the nitrile group in this compound. researchgate.netuni-stuttgart.deru.nl Two main classes of enzymes are employed for this purpose: nitrile hydratases and nitrilases. researchgate.netru.nl
Nitrile hydratases (EC 4.2.1.84) catalyze the hydration of a nitrile to the corresponding amide. researchgate.netwikipedia.orgresearchgate.net This enzymatic transformation is highly efficient and proceeds under mild conditions, often with high chemo- and regioselectivity. uni-stuttgart.deresearchgate.net For instance, the treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with nitrile hydratase from Rhodococcus erythropolis NCIMB 11540 successfully yields 3-(aziridin-2-yl)propionamides without affecting the sensitive aziridine ring. ru.nlthieme-connect.de These enzymes have been used to produce a variety of amides, including nicotinamide (B372718) and acrylamide, on an industrial scale. wikipedia.org
Nitrilases (EC 3.5.5.1), on the other hand, catalyze the direct hydrolysis of a nitrile to the corresponding carboxylic acid and ammonia, without the formation of an amide intermediate. researchgate.netru.nlfrontiersin.orggoogle.com This one-step conversion is also highly attractive for its efficiency and mild reaction conditions. The enzymatic hydrolysis of 2-aryl-3-(2-cyanoethyl)aziridines using a nitrilase has been shown to be a selective route to functionalized γ-lactams. researchgate.netnih.govrsc.org
The choice between a nitrile hydratase and a nitrilase allows for the selective synthesis of either the amide or the carboxylic acid derivative of this compound, highlighting the complementary nature of these biocatalytic approaches. researchgate.netrsc.orgru.nl
Mechanistic Considerations for Enzymatic Conversions
The mechanisms of nitrile hydratases and nitrilases, while both acting on the nitrile group, are distinct.
Nitrile hydratase catalysis involves a metal center, typically a non-corrinoid cobalt(III) or an iron(III) ion, at the active site. wikipedia.org The proposed mechanism involves the coordination of the nitrile to the metal ion, which activates the nitrile for nucleophilic attack by a water molecule. A cysteine-sulfenic acid residue in the active site is also thought to play a key role in the catalytic cycle. researchgate.net
Nitrilase catalysis, in contrast, does not typically involve a metal cofactor. The mechanism is believed to proceed through a cysteine residue in the active site acting as a nucleophile. This cysteine attacks the carbon atom of the nitrile group, forming a tetrahedral intermediate. This is followed by the addition of water molecules, leading to the formation of the carboxylic acid and ammonia, and regeneration of the active site cysteine. ru.nl It is generally accepted that nitrilases convert nitriles directly to the carboxylic acid via the addition of two water molecules, without the release of an amide intermediate. ru.nl
Advanced Derivatization and Further Synthetic Transformations
Synthesis of Functionalized Aminonitrile Derivatives
The combination of an aziridine (B145994) moiety and a nitrile group within the same framework provides a convenient entry into the field of aminonitrile chemistry. sciforum.net The strained aziridine ring is susceptible to ring-opening reactions with various nucleophiles, leading to a diverse range of functionalized aminonitriles. scispace.com
For instance, 1-arylmethyl-2-(cyanomethyl)aziridines can be transformed into 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles and 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles. acs.org These transformations proceed through the formation of intermediate 2-(cyanomethyl)aziridinium salts, which undergo regiospecific ring-opening by bromide and pyrrolidine (B122466) at the substituted carbon atom of the aziridine ring. acs.org
Furthermore, the treatment of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide results in the formation of 3-(arylmethyl)amino-4-bromobutyronitriles via a regiospecific ring-opening at the unsubstituted carbon of the aziridine ring. scispace.comresearchgate.net This highlights the ability to control the regioselectivity of the ring-opening reaction by choosing the appropriate reagent. scispace.comresearchgate.net The resulting functionalized aminonitriles are valuable precursors for the synthesis of corresponding amino acids. scispace.com
The synthetic utility of 2-(ω-cyanoalkyl)aziridines extends to the preparation of various other aminonitrile derivatives. For example, 1-arylmethyl-2-(cyanomethyl)aziridines can be converted into 4-amino-2-butenenitriles and 3,4-diaminobutanenitriles. sciforum.net Similarly, 1-arylmethyl-2-(2-cyanoethyl)aziridines serve as precursors for the synthesis of biologically relevant 2-(aminomethyl)cyclopropanecarbonitriles. sciforum.net
A summary of representative transformations is presented in the table below:
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| 1-Arylmethyl-2-(cyanomethyl)aziridine | 1. Benzyl (B1604629) bromide, 2. Pyrrolidine | 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitrile | acs.org |
| 1-Arylmethyl-2-(cyanomethyl)aziridine | HBr | 3-(Arylmethyl)amino-4-bromobutyronitrile | scispace.comresearchgate.net |
| 1-Arylmethyl-2-(cyanomethyl)aziridine | - | 4-Amino-2-butenenitriles, 3,4-Diaminobutanenitriles | sciforum.net |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridine | - | 2-(Aminomethyl)cyclopropanecarbonitriles | sciforum.net |
Preparation of Conformationally Constrained Amino Acid Analogues
Conformationally constrained amino acid analogues are of significant interest in medicinal chemistry due to their potential to enhance the biological activity and selectivity of peptides. sci-hub.se The unique structural features of 1-(2-cyanoethyl)aziridine and its derivatives provide a valuable platform for the synthesis of these constrained analogues, including cyclopropane-based amino acid precursors and precursors for β- and γ-amino acids. sciforum.netnih.gov
Cyclopropane (B1198618) rings can be incorporated into amino acid structures to mimic specific conformations of bioactive peptides. sci-hub.se 2-(ω-Cyanoalkyl)aziridines have proven to be effective starting materials for the synthesis of conformationally constrained β- and γ-aminocyclopropanecarbonitriles. sciforum.net
One synthetic strategy involves the conversion of 2-(cyanomethyl)aziridines into γ-halonitriles through ring-opening reactions. sciforum.net These γ-halonitriles can then undergo a 3-exo-tet ring closure to furnish N-protected β-aminocyclopropanecarbonitriles. sciforum.net A similar approach has been utilized to synthesize 2-(aminomethyl)cyclopropanecarbonitriles from 2-(2-cyanoethyl)aziridines, which are considered constrained analogues of the neurotransmitter GABA. sciforum.net
Furthermore, 2-(2-cyano-2-phenylethyl)aziridines have been successfully converted into novel trans-2-aminomethyl-1-phenylcyclopropanecarboxamides. nih.gov This transformation involves a regiospecific ring opening followed by a 3-exo-tet cyclization, providing access to a trans-isomer of Milnacipran, a known antidepressant. nih.gov The synthesis of cyclopropane amino acids can also be achieved through various other methods, including those starting from electron-deficient olefins and acidic carbon compounds. researchgate.net
The biosynthesis of some cyclopropane-containing amino acids involves the intramolecular displacement of a leaving group by a carbanion in an SN2-type reaction. nih.gov For example, 1-aminocyclopropane-1-carboxylate (ACC) is synthesized from a resonance-stabilized carbanion. nih.gov
| Precursor | Key Transformation(s) | Product | Significance | Reference(s) |
| 2-(Cyanomethyl)aziridines | Ring opening to γ-halonitriles, 3-exo-tet ring closure | N-Protected β-aminocyclopropanecarbonitriles | Constrained β-amino acid precursors | sciforum.net |
| 2-(2-Cyanoethyl)aziridines | Ring opening to γ-bromonitriles, 1,3-cyclization | 2-(Aminomethyl)cyclopropanecarbonitriles | Constrained GABA analogues | sciforum.net |
| 2-(2-Cyano-2-phenylethyl)aziridines | Regiospecific ring opening, 3-exo-tet cyclization | trans-2-Aminomethyl-1-phenylcyclopropanecarboxamides | Analogues of Milnacipran | nih.gov |
The synthesis of β- and γ-amino acids is of significant interest due to their presence in various biologically active molecules. 2-(ω-Cyanoalkyl)aziridines serve as versatile precursors for these important classes of amino acids. sciforum.net The ring-opening of these aziridines provides a direct route to functionalized linear chains that can be further elaborated into the desired amino acid structures.
For example, the hydrolysis of the nitrile group in 2-(2-cyanoethyl)aziridines can lead to the formation of the corresponding carboxylic acids, which are precursors to γ-amino acids. ru.nl Both chemical and enzymatic hydrolysis methods have been developed to achieve this transformation. ru.nl Chemical hydrolysis using potassium hydroxide (B78521) can yield potassium 3-(aziridin-2-yl)propanoates, which upon acidification can rearrange to 4-(aminomethyl)butyrolactones. ru.nl Enzymatic hydrolysis with a nitrilase can selectively produce 5-hydroxypiperidin-2-ones, which are also valuable precursors. ru.nl
Furthermore, the ring-opening of 2-(cyanomethyl)aziridines with hydrogen bromide yields 3-(arylmethyl)amino-4-bromobutyronitriles, which are precursors to β-amino acids. scispace.com The regioselectivity of the ring-opening is crucial for determining the final amino acid structure.
| Starting Aziridine Derivative | Key Transformation | Resulting Precursor | Target Amino Acid Class | Reference(s) |
| 2-(2-Cyanoethyl)aziridines | Hydrolysis of nitrile | 3-(Aziridin-2-yl)propanoic acids/amides | γ-Amino acids | ru.nl |
| 2-(Cyanomethyl)aziridines | Ring-opening with HBr | 3-(Arylmethyl)amino-4-bromobutyronitriles | β-Amino acids | scispace.com |
| 2-(2-Cyanoethyl)aziridines | LiAlH₄-induced rearrangement | 2-(Aminomethyl)pyrrolidines | γ-Amino acid derivatives | researchgate.net |
Functionalization of the Cyanoethyl Side Chain (e.g., α-Benzylation)
The cyanoethyl side chain of this compound derivatives can be further functionalized, adding another layer of synthetic versatility. A notable example is the α-benzylation of the nitrile group. nih.gov This reaction allows for the introduction of a benzyl group at the carbon atom adjacent to the nitrile, creating a new stereocenter and enabling the synthesis of more complex molecular architectures.
For instance, the α-benzylation of 2-(2-cyanoethyl)aziridines has been employed in the synthesis of 2-aminomethyl-1-benzylcyclopropanecarboxamides. nih.gov This multi-step process involves the benzylation of the nitrile followed by the transformation of the aziridine ring into a cyclopropane ring. nih.gov This strategy provides access to novel derivatives of the antidepressant Milnacipran. nih.gov The ability to functionalize the cyanoethyl side chain in conjunction with the inherent reactivity of the aziridine ring opens up avenues for the creation of a wide range of structurally diverse compounds.
Regioselective Transformations to Other Heterocyclic Systems
The strained three-membered aziridine ring serves as a versatile precursor for the synthesis of other heterocyclic systems through regioselective ring-expansion and rearrangement reactions. scispace.comresearchgate.net These transformations provide access to a variety of larger ring structures, such as pyrrolidines, piperidines, and lactams. researchgate.netresearchgate.net
A notable example is the LiAlH₄-induced ring rearrangement of 2-(2-cyanoethyl)aziridines. researchgate.net This reaction can be controlled to selectively produce either 2-(aminomethyl)pyrrolidines or 3-aminopiperidines, depending on the substituents present on the aziridine ring. researchgate.net When the aziridine is unsubstituted at the C2-position, the reaction proceeds via a 5-exo-tet cyclization to yield 2-(aminomethyl)pyrrolidines. researchgate.net However, in the presence of an aryl group at the C2-position, the reaction favors a 6-endo-tet cyclization, leading to the formation of 3-aminopiperidines. researchgate.net This regioselectivity is attributed to the stabilization of the developing carbocation at the benzylic position. researchgate.net
Furthermore, the hydrolysis of 2-(2-cyanoethyl)aziridines can lead to the formation of γ- and δ-lactams. Chemical hydrolysis with potassium hydroxide followed by acidification can lead to the formation of 4-[aryl(alkylamino)methyl]butyrolactones. researchgate.net In contrast, enzymatic hydrolysis using a nitrilase can selectively yield 5-[aryl(hydroxy)methyl]pyrrolidin-2-ones (δ-lactams). researchgate.net
The alkylation of 2-(2-cyano-2-phenylethyl)aziridines with 1-bromo-2-chloroethane, followed by a microwave-assisted 6-exo-tet cyclization and regiospecific ring-opening, affords cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. scribd.comacs.org These piperidine (B6355638) derivatives can be further elaborated into a variety of other heterocyclic structures, including azepanes and diazabicyclononanes. scribd.comacs.org
| Starting Aziridine | Reagent/Condition | Product Heterocycle | Reference(s) |
| 2-(2-Cyanoethyl)aziridine | LiAlH₄ | 2-(Aminomethyl)pyrrolidine | researchgate.net |
| 2-Aryl-3-(2-cyanoethyl)aziridine | LiAlH₄, In(OTf)₃ | 3-Aminopiperidine | researchgate.net |
| 2-Aryl-3-(2-cyanoethyl)aziridine | KOH, then acidification | 4-[Aryl(alkylamino)methyl]butyrolactone | researchgate.net |
| 2-Aryl-3-(2-cyanoethyl)aziridine | Nitrilase | 5-[Aryl(hydroxy)methyl]pyrrolidin-2-one | researchgate.net |
| 2-(2-Cyano-2-phenylethyl)aziridine | 1-Bromo-2-chloroethane, microwave | 2-Chloromethyl-4-phenylpiperidine-4-carbonitrile | scribd.comacs.org |
Polymerization Studies of 1 2 Cyanoethyl Aziridine
Kinetics of Ring-Opening Polymerization
The kinetics of the ring-opening polymerization of N-substituted aziridines, including 1-(2-cyanoethyl)aziridine, are significantly influenced by the nature of the substituent on the nitrogen atom. The polymerization process is generally understood to proceed via a nucleophilic attack of the monomer on the active species, which is a strained cyclic ammonium (B1175870) salt at the end of the growing polymer chain. The driving force for this reaction is the relief of the ring strain.
A critical aspect of the kinetics is the competition between the propagation reaction (monomer addition) and termination reactions. Termination can occur when the nucleophilic amino groups within the polymer chain react with the active species, leading to the cessation of chain growth. The ratio of the rate constant of propagation (k_p) to the rate constant of termination (k_t), denoted as k_p/k_t, is a key parameter that describes the "living" character of the polymerization. A higher k_p/k_t ratio indicates a more controlled polymerization with less termination.
For N-substituted propylenimines (2-methylaziridines), the introduction of a methyl group on the aziridine (B145994) ring has been shown to dramatically increase the living character of the polymerization. acs.org In a study conducted in dichloromethane (B109758) (CH₂Cl₂) at 10°C with triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃OBF₄) as the initiator, the k_p/k_t values were determined for various N-substituents. acs.org
Table 1: Rate Constants for the Polymerization of N-Substituted Propylenimines
| N-Substituent (R) | k_p x 10² (l.mol⁻¹sec⁻¹) | k_t x 10⁶ (sec⁻¹) | k_p/k_t (l.mol⁻¹) | pKb of Monomer |
|---|---|---|---|---|
| -CH₂C₆H₅ | 1.27 | 11.6 | 1,100 | 7.00 |
| -CH₂CH₂C₆H₅ | 1.55 | 1.6 | 10,000 | 5.93 |
| -CH₂CH₂CN | 2.5-1.7 | 4.5 | 5,500-3,800 | 8.00 |
Data from polymerization in CH₂Cl₂ at 10°C with Et₃OBF₄ as initiator. acs.org
As shown in the table, the 1-(2-cyanoethyl) substituent results in a significant k_p/k_t ratio, indicating a relatively controlled polymerization process. acs.org The rate of polymerization is influenced by factors such as monomer and initiator concentrations, temperature, and the solvent used.
Cationic Polymerization Mechanisms and Initiators (e.g., Alkyl Sulfate)
The cationic ring-opening polymerization (CROP) is the predominant mechanism for the polymerization of aziridines and their derivatives. utwente.nlrsc.org This process is initiated by cationic species that can react with the nitrogen atom of the aziridine ring, forming a reactive aziridinium (B1262131) salt.
The initiation step involves the reaction of the monomer with an initiator, such as an alkyl sulfate (B86663) or, more commonly, triethyloxonium tetrafluoroborate (Et₃OBF₄). acs.org This initiator is known to react rapidly with amines, ensuring that the initiation is fast compared to the propagation step. acs.org The propagation then proceeds by the nucleophilic attack of a monomer molecule on the α-carbon of the aziridinium ion at the growing chain end. This regenerates the aziridinium ion at the new chain end, allowing the polymer to grow.
Termination reactions can limit the molecular weight of the resulting polymer. A primary termination pathway involves the reaction of the tertiary amine groups within the polymer backbone with the active aziridinium ion at the chain end, forming a quaternary ammonium salt which is generally unreactive. utwente.nl
The choice of initiator and its counter-ion can influence the stability of the propagating species. Counter-ions with low nucleophilicity, such as tetrafluoroborate (BF₄⁻), are preferred as they are less likely to participate in termination reactions. acs.org The structure of the monomer itself plays a crucial role. For instance, bulky substituents on the nitrogen atom can sterically hinder the termination reaction, leading to a more "living" polymerization. utwente.nl
Characteristics of Resulting Polymers (e.g., "Living" Polymerization)
The polymerization of this compound and related monomers can exhibit characteristics of a "living" polymerization, a type of chain polymerization where the ability of a growing polymer chain to terminate is removed. acs.orgutwente.nl This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
The "living" nature of the polymerization is directly related to the k_p/k_t ratio. A high ratio signifies that the rate of propagation is much faster than the rate of termination. For N-substituted propylenimines, the introduction of a methyl group in the 2-position of the aziridine ring significantly enhances the living character. acs.org This allows for the preparation of linear polyamines with desired molecular weights by adjusting the monomer-to-initiator ratio (m₀/c₀). acs.org Polymers with molecular weights up to 20,000 have been obtained in this manner. acs.org
However, even in systems with a high degree of living character, termination reactions can still occur, especially at higher monomer-to-initiator ratios. acs.org The resulting polymer from the polymerization of this compound is a polyamine with pendant cyanoethyl groups. These functional groups can potentially be modified in subsequent reactions to alter the polymer's properties.
The possibility of creating block copolymers is another hallmark of living polymerizations. This can be achieved by adding a second monomer to the living polymer chains, which then act as macroinitiators.
Computational Chemistry Investigations of 1 2 Cyanoethyl Aziridine Reactivity
Density Functional Theory (DFT) Studies
DFT calculations have been widely employed to understand the intricacies of reactions involving aziridinium (B1262131) intermediates derived from 2-(ω-cyanoalkyl)aziridines. These studies have successfully rationalized experimentally observed outcomes and provided predictive models for their reactivity.
DFT studies have been crucial in mapping out the potential energy surfaces for the ring-opening reactions of aziridinium ions. For instance, in the reaction of 1-arylmethyl-2-(cyanomethyl)aziridines with hydrogen bromide (HBr), computational analysis identified the transition states for the nucleophilic attack of the bromide ion on the aziridinium ring. scispace.comresearchgate.net These calculations have shown that the reaction proceeds through a stepwise mechanism involving the formation of an aziridinium intermediate followed by its ring-opening. researchgate.net The geometries of these transition states reveal the preferred trajectory of the incoming nucleophile and the conformational changes in the aziridine (B145994) ring during the reaction.
The mechanism of aziridination itself has also been a subject of DFT investigations. For example, the formation of aziridines from iron imide and alkenes has been shown to proceed through a radical mechanism, with the rate-determining step being the addition of the alkene to the iron imide. nih.gov Furthermore, DFT has been used to study the pyramidal inversion at the nitrogen atom of 1-arylmethyl-2-(cyanomethyl)aziridines, providing insights into the possibility of resolving invertomers. scispace.com
A key application of DFT in studying 1-(2-cyanoethyl)aziridine reactivity is the calculation of activation energies (ΔG‡) and other thermodynamic parameters for different reaction pathways. These calculations allow for a quantitative comparison of the feasibility of various mechanistic possibilities. For example, in the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines with HBr, DFT calculations of activation barriers confirmed that the attack at the unsubstituted carbon of the aziridine ring is kinetically favored. scispace.comresearchgate.net
Similarly, in the reaction of aziridine with CO2, DFT calculations have shown that the activation energy is reduced in the presence of a water molecule or a NaBr catalyst. nih.gov These findings highlight the significant role of catalysts and the reaction medium in influencing the kinetics of these reactions. The table below summarizes representative activation free energies for different aziridine reactions, illustrating the power of DFT in predicting reaction outcomes.
| Reaction | Catalyst/Solvent | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Favored Product/Pathway |
| Ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridinium with HBr | Acetonitrile (B52724) | Lower for attack at unsubstituted carbon | 3-(arylmethyl)amino-4-bromobutyronitriles (attack at less hindered carbon) scispace.comresearchgate.net |
| Aziridination of 1-decene (B1663960) with p-tolyl imide catalyzed by iron catalyst 1 | - | 10.8 | Formation of aziridine from an open-chain radical intermediate nih.gov |
| Aziridination of 1-decene with p-tolyl imide catalyzed by iron catalyst 2 | - | >35.8 | Formation of aziridine from an azametallacyclobutane intermediate is significantly less favorable nih.gov |
| CO2 fixation by aziridine | Gas Phase | Not specified | Ring-opening to form oxazolidinones nih.gov |
| CO2 fixation by aziridine | Aqueous Solution | Reduced compared to gas phase | The presence of water lowers the activation energy nih.gov |
The electronic structure of the intermediate aziridinium ions plays a pivotal role in determining the regioselectivity of the ring-opening reaction. DFT calculations have been employed to analyze the charge distribution and electrostatic potential within these three-membered rings. scispace.com It has been shown that the presence of different substituents on the aziridinium nitrogen can significantly alter the charge distribution and electrostatic potential, thereby influencing the site of nucleophilic attack. scispace.com For instance, the electronic structure of 1,1-dibenzyl-2-(cyanomethyl)aziridinium ions was compared to that of 1-benzyl-2-(cyanomethyl)aziridinium ions to understand the opposite regioselectivity observed in their reactions with bromide. scispace.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a powerful tool within DFT for predicting the reactivity of molecules. The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites in a molecule, which are susceptible to nucleophilic attack. In the context of aziridinium ions, the analysis of LUMOs has been instrumental in rationalizing the observed regioselectivity. scispace.comresearchgate.net
For the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridinium ions, FMO analysis of the LUMOs showed a clear preference for nucleophilic attack at the substituted carbon in the case of reaction with benzyl (B1604629) bromide, and at the unsubstituted carbon in the case of reaction with HBr. scispace.comresearchgate.net This theoretical finding successfully explained the experimentally observed opposite regioselectivity.
Furthermore, Fukui functions, which are derived from the FMOs, provide a more quantitative measure of the local reactivity of different atomic sites. Nucleophilic Fukui functions have been used to confirm the preferred sites of attack on the aziridinium ring, corroborating the predictions from LUMO analysis. scispace.comresearchgate.net
| Intermediate | Reagent | LUMO Analysis Prediction | Nucleophilic Fukui Function Prediction | Experimental Outcome |
| 1,1-Dibenzyl-2-(cyanomethyl)aziridinium ion | Benzyl Bromide | Attack at the substituted carbon is preferred scispace.comresearchgate.net | Attack at the substituted carbon is preferred scispace.comresearchgate.net | Ring-opening at the substituted carbon scispace.comresearchgate.net |
| 1-Benzyl-2-(cyanomethyl)aziridinium ion (from HBr) | HBr | Attack at the unsubstituted carbon is preferred scispace.comresearchgate.net | Attack at the unsubstituted carbon is preferred scispace.comresearchgate.net | Ring-opening at the unsubstituted carbon scispace.comresearchgate.net |
The solvent can have a profound impact on reaction rates and selectivities. DFT calculations can incorporate solvation effects using both implicit and explicit solvent models. For the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines, the effect of solvation was taken into account by using explicit solvent molecules in the calculations. scispace.comresearchgate.net This approach provides a more realistic representation of the reaction environment and leads to more accurate predictions of activation barriers and reaction pathways. In other studies, polarizable continuum models (PCM) have been used to simulate the bulk solvent effects on the electronic structure and reactivity of molecules. mdpi.commdpi.com Control experiments and DFT calculations have revealed that hydrogen bonding between solvents and aziridines can direct selectivity by modulating orbital distributions. rsc.org
Ab Initio Calculations for Regioselectivity Rationalization
In addition to DFT, high-level ab initio calculations have also been utilized to rationalize the regioselectivity observed in the ring-opening of 2-(ω-cyanoalkyl)aziridines. sciforum.net These methods, while computationally more demanding, can provide a more accurate description of the electronic structure and energetics of the system. For instance, ab initio calculations have been used to rationalize the regioselective ring-opening of intermediate 2-(cyanomethyl)aziridinium salts at the more hindered position by various nucleophiles. acs.org These theoretical insights have been crucial in understanding the underlying principles that govern the reactivity of this class of compounds.
Computational Screening for Catalytic Performance in Aziridine Transformations
Computational screening allows for the high-throughput evaluation of potential catalysts for specific chemical reactions, saving significant time and resources compared to purely experimental approaches. For aziridine transformations, this methodology is crucial for identifying efficient catalysts that can control reaction pathways, such as ring-opening, cycloaddition, and rearrangement reactions.
Catalytic Cycloaddition Reactions:
A prime example of computational screening in aziridine chemistry is the investigation of catalysts for the cycloaddition of carbon dioxide (CO₂) with aziridines to form valuable oxazolidinones. Although not specific to this compound, a comprehensive computational screening study was performed on a series of metal-substituted HKUST-1 (Hong Kong University of Science and Technology-1) metal-organic frameworks (MOFs) for this transformation. bioorg.org Using Density Functional Theory (DFT) calculations at the M06-2X//B3LYP level, researchers screened eighteen different metal-substituted MOFs, with tetrabutylammonium (B224687) bromide (TBAB) as a co-catalyst. bioorg.org
The study identified that the rate-determining step for all catalytic systems considered is the ring-opening of the aziridine molecule. bioorg.org By calculating the activation barrier for this step, the performance of various metal-substituted catalysts could be compared. The original Cu-HKUST-1 catalyst had a calculated ring-opening barrier of 32.90 kcal/mol. The screening successfully identified eleven metal-substituted HKUST-1 systems that exhibited superior catalytic potential by displaying lower activation barriers. bioorg.org This work demonstrates how computational screening can effectively pinpoint promising catalysts for aziridine transformations from a large pool of candidates. bioorg.orgresearchgate.net
Table 1: Computational Screening of M-HKUST-1 Catalysts for Aziridine-CO₂ Cycloaddition This table is representative of the methodology and findings in computational screening for general aziridine transformations.
| Catalyst | Ring-Opening Activation Barrier (kcal/mol) | Performance vs. Cu-HKUST-1 |
|---|---|---|
| Cu-HKUST-1 (Reference) | 32.90 | - |
| M-HKUST-1 (Screened) | < 32.90 | Superior |
Data sourced from computational screening studies on aziridine cycloaddition. bioorg.org
Catalytic Ring-Opening Reactions:
Computational studies have also been instrumental in understanding the mechanism of copper-catalyzed ring-opening reactions of alkyl aziridines. For instance, DFT calculations were used to rationalize the structural requirements and reaction conditions necessary for the regioselective nucleophilic addition of bis(pinacolato)diboron (B136004) (B₂pin₂) to aziridines. mdpi.com These studies revealed the critical role of the N-protecting group on the aziridine. It was found that an N-(2-picolinoyl) group was essential for reactivity, while other common protecting groups like benzenesulfonyl rendered the aziridine inert under the reaction conditions. mdpi.com Computational models helped to elucidate the energy profiles for different pathways, confirming that the N-(2-picolinoyl) group facilitates the formation of a key four-membered azacopper intermediate, which is thermodynamically favored compared to intermediates formed with other protecting groups. mdpi.com Such insights are invaluable for designing effective catalytic systems for the functionalization of aziridines like this compound.
Stereochemical Control and Chirality Transfer Studies
Controlling stereochemistry is a central challenge in organic synthesis, and computational studies provide deep insights into the factors governing the stereochemical outcomes of reactions involving chiral aziridines.
Regio- and Stereoselectivity in Ring-Opening:
The regioselectivity of aziridine ring-opening is highly dependent on the substrate, nucleophile, and reaction conditions. Computational methods have been successfully employed to rationalize and predict these outcomes. A detailed theoretical study on the ring-opening of 1-arylmethyl-2-(cyanomethyl)aziridines—a structural isomer of the target compound—highlights the power of this approach. bioorg.org Experimental results showed that reaction with HBr leads to nucleophilic attack at the unsubstituted aziridine carbon, whereas reaction with benzyl bromide leads to attack at the substituted carbon. bioorg.org
To understand this opposite regioselectivity, DFT calculations (B3LYP/6-31++G(d,p)) were performed. bioorg.org The calculations, which included explicit solvent molecules, confirmed that for the HBr reaction, the pathway involving attack at the less hindered carbon has a lower activation barrier. bioorg.org Analysis of the electronic structure of the intermediate aziridinium ions using frontier molecular orbital (FMO) theory and Fukui functions successfully rationalized the observed experimental regioselectivity. The Lowest Unoccupied Molecular Orbital (LUMO) and nucleophilic Fukui functions indicated a clear preference for attack at the substituted carbon in the benzyl bromide case and the unsubstituted carbon in the HBr case. bioorg.org Similar DFT-based rationalizations have been applied to the ring-opening of 2-(cyanoethyl)aziridines. bioorg.org
Table 2: Theoretical Analysis of Regioselective Aziridine Ring-Opening This table illustrates how computational methods are used to analyze factors controlling regioselectivity in reactions of cyano-substituted aziridines.
| Reactant | Predicted Site of Nucleophilic Attack (Computational) | Experimental Outcome |
|---|---|---|
| Aziridinium ion (from HBr) | Unsubstituted Carbon | Attack at unsubstituted carbon |
| Aziridinium ion (from Benzyl Bromide) | Substituted Carbon | Attack at substituted carbon |
Based on DFT calculations and frontier molecular orbital analysis of 2-(cyanomethyl)aziridines. bioorg.org
Chirality Transfer:
The transfer of stereochemical information from a chiral center to other parts of a molecule is a key concept in asymmetric synthesis. In the context of aziridines, computational studies can model how the chirality of the aziridine ring influences the stereochemistry of the products. For example, the stereospecific ring expansion of chiral vinyl aziridines to 3-pyrrolines, catalyzed by Cu(hfacac)₂, was shown to proceed with complete transfer of chirality from the starting aziridine to the final product. nih.gov Computational modeling of such reactions can map the potential energy surface of the rearrangement, demonstrating why a particular stereospecific pathway is favored over others and confirming that the reaction proceeds with high fidelity.
While specific computational studies on chirality transfer involving this compound are scarce, the principles derived from studies on other chiral aziridines are directly applicable. nih.gov These studies show that the stereochemical configuration of the aziridine starting material can dictate the stereochemistry of complex products, a process that can be modeled and predicted using modern computational chemistry techniques. nih.govmdpi.com
Spectroscopic Characterization Methodologies for 1 2 Cyanoethyl Aziridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the analysis of 1-(2-cyanoethyl)aziridine and its derivatives, offering deep insights into their molecular structure.
1H NMR for Structural Elucidation and Purity Assessment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the molecular structure and assessing the purity of this compound and its derivatives. The chemical shifts, splitting patterns, and integration of the proton signals provide a wealth of information.
The protons on the aziridine (B145994) ring typically resonate in a characteristic upfield region of the ¹H NMR spectrum. For the parent aziridine, these protons appear at approximately 1.5 ppm. ipb.pt In substituted aziridines, the chemical shifts of the ring protons are influenced by the nature and position of the substituents. For instance, in fat-derived aziridines, the protons of the aziridine ring appear as a multiplet at δ 1.94 ppm. ipb.pt The protons of the cyanoethyl group also exhibit characteristic signals. For example, in methyl 8-[1-(2-cyanoethyl)-3-octylaziridin-2-yl]octanoate, the methylene (B1212753) protons adjacent to the cyano group and the aziridine nitrogen appear as distinct multiplets. uni-oldenburg.de
The purity of a sample can be assessed by the presence of any unexpected signals in the ¹H NMR spectrum. The integration of the signals corresponding to different proton groups should also be consistent with the expected molecular structure.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| Methyl 8-[1-(2-cyanoethyl)-3-octylaziridin-2-yl]octanoate uni-oldenburg.de | - | 0.76 (t, 3H, CH₃), 1.15-1.45 (m, 22H, CH₂), 1.50 (m, 2H, 3-H), 2.18 (t, 2H, 2-H), 2.55, 2.64 (br. s, 1H, OH), 2.80 (m, 1H, 10-H), 3.01 (m, 1H, 9-H), 3.54 (s, 3H, OCH₃), 3.70, 3.74 (m, 1H, 12-H) |
| trans-3-(2-Cyanoethyl)-1-isopropyl-2-phenylaziridine rsc.org | - | Not explicitly detailed, but part of a study on aziridine derivatives. |
| cis-1-tert-Butyl-3-(2-cyanoethyl)-2-(2-methoxyphenyl)aziridine rsc.org | - | Not explicitly detailed, but part of a study on aziridine derivatives. |
13C NMR for Carbon Skeleton Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of that signal is indicative of its chemical environment. ksu.edu.sayork.ac.uk
For aziridine derivatives, the carbon atoms of the three-membered ring typically resonate at δ 30-50 ppm. ipb.pt The carbon of the nitrile group (C≡N) in 2-aryl-3-(2-cyanoethyl)aziridines resonates in the range of 119.0–119.9 ppm. researchgate.net The chemical shifts of other carbon atoms in the molecule, such as those in the cyanoethyl group and any substituents, also provide valuable structural information. For example, in methyl 8-[1-(2-cyanoethyl)-3-octylaziridin-2-yl]octanoate, the carbon atoms of the aziridine ring (C-9 and C-10) appear at δ 56.89 and 54.94 ppm, respectively. uni-oldenburg.de
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| Methyl 8-[1-(2-cyanoethyl)-3-octylaziridin-2-yl]octanoate uni-oldenburg.de | - | 13.79 (CH₃), 20.69, 22.35, 24.62, 25.30, 25.36, 26.17, 26.20, 27.65, 27.77, 28.75, 28.89, 29.01, 29.06, 31.58, 33.75 (CH₂), 34.68, 35.09 (C-11), 37.19, 37.59 (C-13), 51.12 (OCH₃), 54.29, 54.94 (C-10), 56.08, 56.89 (C-9), 69.54, 70.32 (C-12), 173.93 (COOCH₃) |
| trans-3-(2-Cyanoethyl)-1-isopropyl-2-phenylaziridine rsc.org | - | Not explicitly detailed, but part of a study on aziridine derivatives. |
| 2-Aryl-3-(2-cyanoethyl)aziridines researchgate.net | CDCl₃ | Nitrile carbon (C≡N): 119.0–119.9 ppm |
Application of NMR to Study Aziridinium (B1262131) Salt Formation and Degradation
NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, including the formation and degradation of aziridinium salts. The formation of an aziridinium ion from an aziridine can be observed by characteristic changes in the NMR spectrum. mdpi.comrsc.org
For instance, the protonation or alkylation of the nitrogen atom in the aziridine ring leads to a downfield shift of the signals corresponding to the aziridine ring protons and carbons. nih.gov This is due to the increased positive charge on the nitrogen atom and changes in the hybridization of the C-N bonds. nih.gov The ¹H and ¹³C NMR spectra of a stable methylated aziridinium ion have been observed, confirming its formation. mdpi.com The subsequent ring-opening of the aziridinium salt can also be followed by NMR, as the signals corresponding to the aziridinium ion will disappear and new signals corresponding to the ring-opened product will appear. rsc.org
Analysis of Chemical Shifts and Coupling Constants for Stereochemistry
The stereochemistry of this compound derivatives can often be determined by a detailed analysis of their NMR spectra. The vicinal coupling constants (³J) between protons on the aziridine ring are particularly informative. Generally, the coupling constant between cis-protons is larger than that between trans-protons. ipb.pt
Furthermore, the relative stereochemistry of substituents on the aziridine ring can be deduced from Nuclear Overhauser Effect (NOE) experiments. nih.gov NOE is a through-space interaction that can be observed between protons that are in close proximity to each other, regardless of whether they are on the same or different parts of the molecule. The presence of an NOE between two protons indicates that they are on the same face of the aziridine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz In the context of this compound and its derivatives, IR spectroscopy can confirm the presence of the nitrile (C≡N) group and the aziridine ring.
The C≡N stretching vibration typically appears as a sharp, medium-intensity band in the region of 2260-2240 cm⁻¹. The N-H stretching vibration of the aziridine ring (if present) appears in the region of 3400-3250 cm⁻¹, often as a weak to medium intensity band. orgchemboulder.com The C-N stretching of the aziridine ring can be observed in the fingerprint region, typically around 1250-1020 cm⁻¹ for aliphatic amines. orgchemboulder.com
For example, in a study of 2-aryl-3-(2-cyanoethyl)aziridines, the IR spectra showed characteristic absorptions for the nitrile group. researchgate.net
Table 3: Characteristic IR Absorptions for this compound and Related Compounds
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C≡N Stretch | 2260-2240 | Medium, Sharp |
| N-H Stretch (in aziridine) | 3400-3250 | Weak to Medium |
| C-N Stretch (aliphatic) | 1250-1020 | Medium to Weak |
This table provides general ranges for characteristic IR absorptions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov
In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. The fragmentation of the aziridine ring and the cyanoethyl group will lead to characteristic fragment ions. For example, the loss of the cyanoethyl group or cleavage of the aziridine ring are common fragmentation pathways. The analysis of these fragments helps to confirm the proposed structure. uab.edu For instance, in the mass spectrum of 1-(2-hydroxyethyl)aziridine, a related compound, the fragmentation pattern provides evidence for its structure. nist.gov
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and analysis of chiral compounds, including this compound and its derivatives. The determination of enantiomeric excess (ee) and the separation of stereoisomers are critical in many applications, and HPLC, particularly with chiral stationary phases (CSPs), provides a robust and reliable method to achieve this. researchgate.netuta.edu The versatility of HPLC allows for both analytical-scale determination of enantiomeric purity and preparative-scale isolation of pure enantiomers. hplc.eu
The separation of aziridine enantiomers by HPLC is influenced by the choice of the chiral stationary phase, the composition of the mobile phase, and other chromatographic parameters such as temperature and flow rate. researchgate.net Research has shown that various types of CSPs are effective for the resolution of aziridine derivatives, including those based on polysaccharides (amylose and cellulose), cyclodextrins, cyclofructans, and macrocyclic glycopeptides. researchgate.netuta.edu
Detailed research into the enantiomeric separation of a series of novel N-H and N-methyl aziridines has demonstrated the effectiveness of different HPLC columns and mobile phases. researchgate.net In a comprehensive study, amylose-based CSPs, such as Chiralpak ID and Chiralpak IF, were found to be particularly effective, separating the largest number of aziridine compounds with good resolution. researchgate.netresearchgate.net For instance, the Chiralpak ID column successfully separated six different aziridines, with three achieving baseline separation. uta.edu
The selection of the mobile phase is also a critical factor. For normal-phase HPLC, mixtures of a hydrocarbon, like hexane (B92381) or heptane, with an alcohol modifier, such as ethanol (B145695) or isopropanol, are commonly employed. researchgate.nethplc.eu The specific ratio of these solvents can be optimized to achieve the desired retention and resolution. In many cases, the HPLC separations of aziridines can be achieved without the need for acid or base additives in the mobile phase. researchgate.net
The following table presents a summary of optimized HPLC conditions and results for the separation of several N-substituted aziridine enantiomers, which are structurally related to this compound. This data illustrates the typical parameters and the degree of separation that can be achieved using chiral HPLC.
| Compound | HPLC Column | Mobile Phase | k' | α | R |
| 1 | Chiralpak IB | 95/5 Hexane/Ethanol | 0.7 | 1.29 | 2.4 |
| 2 | Chiralpak ID | 95/5 Heptane/Ethanol | 1.4 | 1.14 | 1.5 |
| 3 | Chiralpak IF | 90/10 Heptane/Ethanol | 1.3 | 1.12 | 1.5 |
| 4 | Chiralpak ID | 90/10 Heptane/Ethanol | 1.1 | 1.15 | 1.5 |
| 5 | Chiralpak IF | 90/10 Heptane/Ethanol | 1.2 | 1.11 | 1.3 |
| 6 | Chiralpak ID | 90/10 Heptane/Ethanol | 1.2 | 1.13 | 1.3 |
| 7 | Chiralpak IF | 90/10 Heptane/Ethanol | 1.5 | 1.10 | 1.2 |
| 8 | Chiralpak IC | 95/5 Heptane/Ethanol | 1.0 | 1.10 | 1.1 |
| 9 | Chirobiotic V2 | 90/10 Methanol/Water | 0.8 | 1.18 | 1.5 |
Data sourced from Frink et al. (2014). researchgate.net All columns were 25 cm x 0.46 cm (i.d.) and contained 5 µm diameter particles. k' represents the retention factor for the first eluted enantiomer, α is the selectivity factor, and R is the resolution.
The determination of enantiomeric excess is a primary goal of chiral HPLC analysis. Once the enantiomers are separated, the peak areas from the chromatogram are used to calculate the ee value. uma.es Modern HPLC systems coupled with sensitive detectors, such as UV-Vis or mass spectrometry, allow for accurate quantification even at low concentrations. uma.esacs.org
Applications in Advanced Organic Synthesis and Medicinal Chemistry
Versatile Building Blocks for Complex Nitrogen-Containing Heterocycles
1-(2-Cyanoethyl)aziridine and its derivatives are highly effective precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The high reactivity of the strained aziridine (B145994) ring makes it susceptible to ring-opening reactions with a variety of nucleophiles, leading to the formation of more complex molecular architectures. This reactivity is a cornerstone of its utility in constructing larger heterocyclic systems. smolecule.comresearchgate.net
A significant application of this compound is in the synthesis of substituted piperidines. For instance, 2-(2-Cyano-2-phenylethyl)aziridines can be converted into cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles through alkylation with 1-bromo-2-chloroethane, followed by a microwave-assisted cyclization and regiospecific ring opening. acs.org These piperidine (B6355638) derivatives can then serve as intermediates for a variety of other complex molecules. acs.org
Furthermore, the transformation of 1-arylmethyl-2-(2-cyanoethyl)aziridines into novel 2-(aminomethyl)cyclopropanecarbonitriles has been demonstrated. acs.orgacs.orgnih.gov This is achieved by treating the aziridine with α-lithiated trimethylsilylacetonitrile in tetrahydrofuran (B95107) (THF). acs.orgacs.orgnih.gov The resulting cyclopropanecarbonitriles are valuable as constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA). acs.org The reaction proceeds through a regiospecific ring opening of an intermediate aziridinium (B1262131) salt when treated with benzyl (B1604629) bromide. acs.orgacs.orgnih.gov
The versatility of this compound derivatives extends to the synthesis of other heterocyclic systems as well. For example, they can be used to prepare 5-amino-4-bromopentanenitriles, which can then be cyclized to form various aminonitrile derivatives. acs.orgacs.org The combination of the aziridine and nitrile functionalities within the same molecule provides a powerful tool for accessing a diverse range of nitrogen-containing compounds. sciforum.net
Table 1: Selected Heterocyclic Scaffolds Synthesized from this compound Derivatives
| Starting Material | Reagents | Product | Application/Significance |
| 2-(2-Cyano-2-phenylethyl)aziridines | 1-bromo-2-chloroethane, microwave | cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles | Intermediates for complex piperidines |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | α-lithiated trimethylsilylacetonitrile, benzyl bromide | 2-(Aminomethyl)cyclopropanecarbonitriles | Constrained GABA analogues |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Benzyl bromide | 5-Amino-4-bromopentanenitriles | Precursors to various aminonitriles |
Precursors for Biologically Relevant Amino Acids and Peptidomimetics
The unique structural features of this compound also make it a valuable precursor in the synthesis of non-natural amino acids and peptidomimetics. These molecules are of significant interest in medicinal chemistry due to their potential to mimic or inhibit the function of natural peptides and proteins, often with improved stability and bioavailability.
The combination of the aziridine ring and the nitrile group in 2-(ω-cyanoalkyl)aziridines provides a strategic entry point for the synthesis of functionalized aminonitriles. sciforum.net These aminonitriles, in turn, are important intermediates for the preparation of biologically relevant amino acids and their derivatives. sciforum.net For instance, 1-arylmethyl-2-(2-cyanoethyl)aziridines have been successfully converted into 2-(aminomethyl)cyclopropanecarbonitriles, which are considered constrained analogues of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. acs.orgsciforum.net
Furthermore, the hydrolysis of the nitrile group in 2-(ω-cyanoalkyl)aziridines can lead to the corresponding carboxylic acids or amides, which are key functional groups in amino acids and peptides. ru.nl Both chemical and enzymatic hydrolysis methods have been explored. For example, treatment of 1-arylmethyl-2-(2-cyanoethyl)aziridines with a nitrilase can selectively produce 5-hydroxypiperidin-2-ones, while chemical hydrolysis with potassium hydroxide (B78521) yields potassium 3-(aziridin-2-yl)propanoates. ru.nl These products represent constrained γ-amino acid building blocks. ru.nl
The aziridine ring itself can be incorporated into peptide structures, creating unique peptidomimetics. The synthesis of 1-amino acyl 2-cyano aziridinyl peptides has been reported, where the aziridine moiety is attached to an amino acid. nih.gov These aziridinyl peptides are considered potential protease inhibitors. nih.gov The aziridine ring within a peptide chain can undergo regioselective ring-opening with various nucleophiles, including the N-termini of other amino acids or peptides, offering a novel method for linking peptide strands. rsc.org
Synthetic Routes to Milnacipran Analogues
This compound and its derivatives have emerged as key intermediates in the synthesis of analogues of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant. sciforum.net Milnacipran features a cyclopropane (B1198618) ring, and the synthetic strategies often leverage the ring-opening and subsequent cyclization reactions of aziridine precursors.
A notable approach involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into trans-2-aminomethyl-1-phenylcyclopropanecarboxamides. researchgate.net This transformation proceeds through a regiospecific ring opening of the aziridine followed by a 3-exo-tet cyclization, providing a direct route to the trans-isomer of Milnacipran. researchgate.netresearchgate.net This methodology is significant as it allows for the synthesis of novel derivatives of Milnacipran with potential therapeutic applications. researchgate.net
Furthermore, unprecedented 2-aminomethyl-1-benzylcyclopropanecarboxamides have been synthesized from 2-(2-cyanoethyl)aziridines. researchgate.net These synthetic routes typically involve the α-benzylation of the nitrile group followed by the transformation of the aziridine ring into a cyclopropane ring. researchgate.net The ability to generate diverse analogues of Milnacipran is crucial for structure-activity relationship (SAR) studies, aiming to identify compounds with improved efficacy and side-effect profiles. researchgate.net The development of these synthetic strategies highlights the importance of this compound derivatives as versatile building blocks in medicinal chemistry for the creation of novel antidepressant candidates. researchgate.net
Emerging Research Directions and Future Outlook
Discovery of Novel Reactivity Profiles and Catalytic Systems for 1-(2-Cyanoethyl)aziridine
The exploration of novel reactivity patterns for this compound is a cornerstone of ongoing research. A significant area of investigation involves the regioselective ring-opening of the aziridine (B145994) moiety, which is highly dependent on the nature of the electrophiles and the reaction conditions. For instance, the reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines with benzyl (B1604629) bromide in acetonitrile (B52724) leads to the formation of 5-amino-4-bromopentanenitriles. nih.gov This occurs through a regiospecific ring opening of the intermediate aziridinium (B1262131) salt at the substituted carbon atom. nih.gov In contrast, ring-opening with hydrogen bromide proceeds via attack at the unsubstituted aziridine carbon. researchgate.netscispace.com
Recent studies have also focused on metal-catalyzed transformations. Copper-catalyzed systems, for example, have shown promise in the ring-opening reactions of aziridines. researchgate.net While specific studies on this compound are emerging, the broader success with other substituted aziridines suggests a fertile ground for future research. The development of catalytic systems that can control the regioselectivity of ring-opening reactions remains a key objective.
Furthermore, the rearrangement of the this compound scaffold is being explored to generate diverse heterocyclic systems. A notable example is the LiAlH4-induced selective ring rearrangement of 2-(2-cyanoethyl)aziridines, which can lead to the formation of either 2-(aminomethyl)pyrrolidines or 3-aminopiperidines depending on the substitution pattern of the aziridine ring. researchgate.netresearchgate.net This transformation highlights the potential to access different ring systems from a single precursor.
Future research in this area is expected to focus on:
The development of novel catalytic systems, including those based on earth-abundant metals, for the regioselective functionalization of this compound.
The exploration of asymmetric catalysis to access chiral building blocks.
The investigation of cycloaddition reactions involving the aziridine ring to construct more complex polycyclic systems. acs.org
Development of Greener and More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly being applied to the synthesis and transformation of this compound. A key focus is the use of enzymatic methods to achieve high selectivity under mild reaction conditions. For example, the enzymatic hydrolysis of 1-arylmethyl-2-(2-cyanoethyl)aziridines has been successfully demonstrated. ru.nl The use of nitrile hydratases allows for the selective conversion of the nitrile group to an amide, while nitrilases can be employed to afford 5-hydroxypiperidin-2-ones directly. ru.nl These biocatalytic approaches offer a sustainable alternative to traditional chemical hydrolysis, which often requires harsh conditions. ru.nl
The development of one-pot and tandem reactions that minimize waste and improve atom economy is another important avenue of research. The synthesis of 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles from 1-arylmethyl-2-(2-cyanoethyl)aziridines via a 1,3-cyclization protocol is an example of such an efficient process. nih.gov
Future directions in this area will likely involve:
The screening of a wider range of enzymes to discover new biocatalytic transformations of this compound.
The development of catalytic methods that utilize renewable feedstocks and environmentally benign solvents.
Advanced Mechanistic Investigations Utilizing Integrated Computational and Experimental Approaches
A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods. The integration of computational and experimental techniques has proven to be a powerful tool in this regard. nih.gov
Detailed computational studies, often employing Density Functional Theory (DFT), have been used to rationalize the regioselectivity observed in the ring-opening reactions of substituted aziridines. researchgate.netscispace.com For example, in the case of 1-arylmethyl-2-(cyanomethyl)aziridines, frontier molecular orbital analysis of the LUMOs and nucleophilic Fukui functions successfully explained the opposite regioselectivity observed in reactions with HBr and benzyl bromide. researchgate.netscispace.com While the electrostatic picture was insufficient, the computational models provided a clear rationale for the experimental outcomes. researchgate.netscispace.com
Mechanistic studies on the enzymatic transformations of aziridines are also being pursued. Investigations into aziridine formation catalyzed by mononuclear non-heme-iron enzymes have provided insights into the biosynthetic pathways of these strained rings. nih.gov These studies have revealed the involvement of an iron(IV)-oxo species that initiates ring closure via C-H bond cleavage. nih.gov
Future research in this area will likely focus on:
The application of advanced computational methods to model the transition states of catalytic reactions involving this compound.
The use of in-situ spectroscopic techniques to identify and characterize reactive intermediates.
The combination of experimental kinetics and computational modeling to build comprehensive models of reaction pathways.
Expanding the Scope of Heterocyclic Libraries Accessible from this compound
This compound is a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. sciforum.net The ability to selectively transform both the aziridine ring and the cyanoethyl group allows for the generation of diverse molecular scaffolds. researchgate.netru.nl
The hydrolysis of the nitrile group, followed by intramolecular cyclization, provides access to important heterocyclic cores. For example, chemical hydrolysis of 1-arylmethyl-2-(2-cyanoethyl)aziridines with KOH can furnish potassium 3-(aziridin-2-yl)propanoates, which can be rearranged into 4-(aminomethyl)butyrolactones. ru.nl Enzymatic hydrolysis, on the other hand, can lead to 5-hydroxypiperidin-2-ones. ru.nl
The ring-opening of the aziridine followed by cyclization is another powerful strategy. As mentioned earlier, the LiAlH4-induced rearrangement can yield 2-(aminomethyl)pyrrolidines and 3-aminopiperidines. researchgate.netresearchgate.net Furthermore, the reaction of 1-arylmethyl-2-(2-cyanoethyl)aziridines with benzyl bromide, followed by treatment with a base, leads to the formation of 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles. nih.gov
The table below summarizes some of the heterocyclic libraries that can be accessed from this compound and its derivatives.
| Starting Material | Reagents/Conditions | Product | Reference |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrile hydratase, microwave heating | 5-Hydroxypiperidin-2-ones | ru.nl |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Nitrilase | 5-Hydroxypiperidin-2-ones | ru.nl |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | KOH, EtOH/H2O; then acetic acid | 4-(Aminomethyl)butyrolactones | ru.nl |
| 2-(2-Cyanoethyl)aziridines | LiAlH4, In(OTf)3 | 2-(Aminomethyl)pyrrolidines | researchgate.netresearchgate.net |
| 2-Aryl-3-(2-cyanoethyl)aziridines | LiAlH4, In(OTf)3 | 3-Aminopiperidines | researchgate.net |
| 1-Arylmethyl-2-(2-cyanoethyl)aziridines | Benzyl bromide; then KOtBu | 2-[N,N-bis(arylmethyl)aminomethyl]cyclopropanecarbonitriles | nih.gov |
Future efforts in this area will likely be directed towards:
The development of novel cascade reactions that allow for the rapid construction of complex heterocyclic systems from this compound.
The use of multicomponent reactions to increase the diversity of the accessible heterocyclic libraries.
The synthesis of fused heterocyclic systems by combining transformations of the aziridine ring and the cyanoethyl group.
Rational Design and Targeted Synthesis of Novel Medicinally Relevant Analogues
The structural motifs accessible from this compound are of significant interest in medicinal chemistry. nih.gov Aziridine-containing compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.gov The aminonitrile functionality is also a key feature in several biologically active molecules. sciforum.net
The rational design of novel analogues based on the this compound scaffold is a promising area of research. For example, the synthesis of 2-(aminomethyl)cyclopropanecarbonitriles, which are biologically relevant aminonitriles, has been achieved from 1-arylmethyl-2-(2-cyanoethyl)aziridines. nih.govsciforum.net These compounds can serve as templates for the development of new therapeutic agents.
The heterocyclic systems derived from this compound, such as pyrrolidines, piperidines, and lactams, are also privileged scaffolds in drug discovery. The ability to generate these structures with a variety of substitution patterns opens up opportunities for the synthesis of new drug candidates. The compound 2-cyano-1-aziridinecarboxamide, an analogue of this compound, has been investigated for its potential cytotoxic and antimicrobial properties. ontosight.ai
Future research in this area will likely involve:
The synthesis and biological evaluation of a wide range of analogues derived from this compound.
The use of computational methods to guide the design of new compounds with improved potency and selectivity.
The investigation of the mechanism of action of biologically active analogues to identify new drug targets.
Safety Considerations and Handling Protocols in Academic Research Settings
General Laboratory Safety Principles for Handling Reactive Aziridines
Aziridines are three-membered heterocyclic organic compounds characterized by a strained ring, which makes them highly reactive towards various nucleophiles in ring-opening reactions. bu.eduwikipedia.org This reactivity, while synthetically useful, is also the source of their biological hazard. ontosight.aiontosight.ai As electrophiles, aziridines can be attacked by endogenous nucleophiles like the nitrogenous bases in DNA, leading to potential mutagenicity. wikipedia.org The International Agency for Research on Cancer (IARC) classifies aziridine (B145994) compounds as possibly carcinogenic to humans (Group 2B), based on evidence that aziridine is a direct-acting alkylating agent that is mutagenic and forms promutagenic DNA adducts. wikipedia.orgnih.goviarc.fr
Given their reactivity and toxicity, the following general safety principles are crucial when working with aziridines in a laboratory setting:
Hazard Assessment: Before any experiment, a thorough risk assessment must be conducted, reviewing the specific properties of the aziridine derivative, potential byproducts, and the experimental operations planned. orgsyn.org All hazardous chemicals should have a Safety Data Sheet (SDS) available, which provides critical information on properties, hazards, and safety precautions. chemicals.co.uk
Controlled Access: Access to laboratories where aziridines are handled should be controlled to prevent entry of unauthorized personnel. qu.edu.qa
Minimizing Exposure: Work should be planned to use the smallest possible quantities of the chemical. chemicals.co.uk Never eat, drink, smoke, or apply cosmetics in the laboratory. scisure.comitu.edu.tr Hands should be washed thoroughly after handling the compounds. chemos.desika.com
Awareness of Reactivity: Aziridines can polymerize explosively, especially in the presence of acids, aluminum, or silver. iarc.fr They are known irritants and can cause severe skin and eye damage. bu.eduontosight.aiindustrialchemicals.gov.au Acute exposure may lead to irritation of the eyes and respiratory tract, as well as damage to the liver and kidneys. industrialchemicals.gov.au
Proper Storage: Aziridines and their solutions should be stored in tightly closed, appropriate containers in a cool, well-ventilated area, segregated from incompatible materials like acids. bu.edusika.comunc.edu
Specific Considerations for 1-(2-Cyanoethyl)aziridine (Based on Known Aziridine Reactivity)
While detailed toxicological data for this compound is not widely available guidechem.com, its structure suggests a combination of hazards derived from both the aziridine ring and the cyanoethyl group.
The aziridine ring is the primary source of reactivity and potential carcinogenicity. wikipedia.org Its high ring strain makes it susceptible to nucleophilic attack, a property that underlies its biological activity and hazard profile. wikipedia.orgontosight.ai Therefore, all precautions applicable to the general class of aziridines must be strictly applied to this compound. ontosight.ai
The cyanoethyl group introduces additional considerations. The nitrile group (C≡N) is a functional group present in many organic compounds. mdpi.com Under strong basic or acidic conditions, or via certain metabolic pathways, there is a potential for the release of acrylonitrile, a Michael acceptor that can form adducts with biological molecules. atdbio.com Furthermore, the handling of cyano-compounds requires vigilance to prevent the formation of highly toxic hydrogen cyanide gas, particularly by avoiding contact with strong acids. orgsyn.org
Therefore, when handling this compound, researchers must be prepared for the combined risks of a reactive, potentially carcinogenic alkylating agent and the hazards associated with the cyano functionality. wikipedia.orgorgsyn.org
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling reactive aziridines like this compound, a combination of engineering controls and personal protective equipment (PPE) is mandatory. upenn.edu
Engineering Controls are the first line of defense in minimizing exposure to hazardous chemicals.
Chemical Fume Hood: All work with aziridines, including weighing, transferring, and conducting reactions, must be performed inside a properly functioning and certified chemical fume hood to control airborne exposures. bu.educhemicals.co.ukupenn.edu
Ventilation: The laboratory must have general dilution ventilation that is not recirculated. upenn.edu
Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area. unc.eduupenn.edu
Personal Protective Equipment (PPE) is required to protect the user from contact with the chemical. The choice of PPE should be based on a thorough risk assessment of the specific procedures being performed. upenn.edu3m.com
| Protection Type | Required Equipment | Specific Considerations & Rationale |
|---|---|---|
| Eye and Face Protection | Indirect vented goggles or a face shield used in combination with safety glasses. chemos.de3m.com | Protects against splashes and vapors that can cause serious eye damage. sika.com3m.com Standard safety glasses alone are insufficient. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. bu.eduscisure.com | Protects skin from accidental contact. Contaminated clothing should be removed immediately and decontaminated before reuse. chemos.de3m.com |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., nitrile, viton, or butyl rubber). bu.edu | Gloves must be selected based on their resistance to the specific chemical. Some reports indicate that aziridine can infiltrate standard gloves, so they should be replaced immediately if splash occurs or contamination is suspected. bu.eduanalytice.com Double-gloving may be appropriate. |
| Respiratory Protection | Typically not required if work is conducted within a certified fume hood. 3m.com | If ventilation is inadequate or in the case of a large spill, a NIOSH-approved respirator with the appropriate cartridge may be necessary. sika.com3m.com |
Waste Management and Disposal Procedures
The disposal of chemical waste containing this compound must be handled with extreme care, adhering to institutional, local, and federal regulations. purdue.eduepa.gov Aziridines are often categorized as acutely toxic or P-listed hazardous wastes, which have stringent disposal requirements. cornell.edurwu.edu
Waste Collection: All waste contaminated with this compound, including reaction mixtures, solvents, and solid materials (e.g., gloves, pipette tips, absorbent paper), must be collected as hazardous waste. unc.eduuiowa.edu
Containerization: Waste must be collected in a designated, properly sealed, and clearly labeled container. purdue.eduuiowa.edu The container must be compatible with the waste and labeled with the words "HAZARDOUS WASTE" and the full chemical name of the contents. purdue.edu
Segregation: Aziridine waste must not be mixed with incompatible waste streams. uiowa.edu Crucially, it must be kept separate from acidic waste to prevent vigorous reactions and the potential formation of toxic gases. unc.edupitt.edu
Disposal Protocol: Disposal should only occur through the institution's designated Environmental Health and Safety (EHS) office. unc.eduuthsc.edu Do not pour aziridine waste down the drain. unc.edu Empty containers that held aziridines are also considered hazardous waste and must be disposed of through the same channels, as they are not to be rinsed out and treated as normal trash. rwu.edu
Spill Cleanup: In the event of a small spill within a fume hood, trained personnel may clean it up using an appropriate spill kit and absorbent material. bu.edu The resulting cleanup debris must be collected as hazardous waste. bu.edu For large spills, the area should be evacuated, and emergency personnel or the EHS office should be contacted immediately. bu.edu
Q & A
Q. What are the standard synthetic routes for 1-(2-cyanoethyl)aziridine, and how do reaction conditions influence yield?
The synthesis of aziridine derivatives often employs nucleophilic ring-opening or cyclization strategies. For example, aziridine phosphonates can be synthesized via Darzens-type reactions using chiral sulfonimidamides to achieve stereochemical control . Key factors include solvent choice (e.g., THF or DMSO), temperature (e.g., 100°C for acetoxymethyl derivatives), and catalysts like LiHMDS for deprotonation . Yields typically range from 58% to 90%, depending on substituent steric effects and purification methods (e.g., silica gel chromatography) .
Q. How is the stereochemistry of this compound derivatives characterized experimentally?
Stereochemical analysis involves NMR (¹H and ¹³C) and IR spectroscopy. For instance, vicinal coupling constants (³JHH) in ¹H NMR distinguish cis vs. trans aziridine isomers, while IR confirms functional groups like phosphonates (P=O stretching at ~1250 cm⁻¹) . X-ray crystallography may resolve ambiguities, as seen in 3-aryl aziridine-2-phosphonates .
Q. What safety protocols are critical when handling aziridine derivatives?
Aziridines are alkylating agents with potential mutagenicity (IARC Group 2B) . Handling requires PPE (gloves, goggles, lab coats), fume hoods, and inert atmospheres to prevent polymerization. Waste must be treated as hazardous, with neutralization protocols for spills (e.g., using inert absorbents) .
Advanced Research Questions
Q. How can asymmetric synthesis of this compound derivatives be optimized for enantiomeric excess?
Chiral auxiliaries like (S)-(+)-N-(phenylethyl)sulfonimidamides enable enantioselective Darzens reactions, achieving >90% ee in aziridine phosphonates . Microwave-assisted methods improve regioselectivity in ring-opening reactions (e.g., LiAlH₄ reducing aziridines to amines) by enhancing reaction kinetics . Computational modeling (DFT) predicts transition states to refine catalyst design .
Q. What mechanistic insights explain contradictory reactivity trends in aziridine ring-opening reactions?
Steric and electronic effects dominate. For example, electron-withdrawing groups (e.g., cyano) stabilize transition states in nucleophilic attacks, favoring ring-opening at the less substituted position. Contrasting data in aryl-substituted aziridines (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) highlight electronic modulation of reactivity . Kinetic studies (e.g., Eyring plots) quantify activation parameters to resolve discrepancies .
Q. How do structural modifications of this compound impact biological activity?
Phosphonate derivatives exhibit antimicrobial activity via membrane disruption, as shown in Bacillus subtilis assays (MIC = 12.5–50 µg/mL) . The cyanoethyl group enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compound studies . Structure-activity relationships (SAR) are validated through comparative bioassays and molecular docking .
Methodological Considerations
Q. What analytical techniques validate the purity of this compound derivatives?
- Chromatography : HPLC with UV detection (λ = 254 nm) and GC-MS for volatile derivatives .
- Spectroscopy : High-resolution MS (HRMS) for molecular formula confirmation; ³¹P NMR for phosphonate-containing analogs .
- Elemental Analysis : Combustion analysis (C, H, N) with <0.4% deviation from theoretical values .
Q. How can reaction scalability be balanced with stereochemical fidelity in aziridine synthesis?
Continuous-flow reactors enhance scalability while maintaining low reaction temperatures (<0°C) to minimize racemization . Catalytic asymmetric methods (e.g., chiral Lewis acids) reduce reliance on stoichiometric auxiliaries, improving atom economy .
Data Contradiction Analysis
Q. Why do reported yields for similar aziridine syntheses vary across studies?
Discrepancies arise from:
- Purification Methods : Column chromatography vs. recrystallization (e.g., 76% yield for NaH-mediated cyclization vs. 58% for silica gel purification) .
- Substituent Effects : Electron-donating groups (e.g., methoxy) increase steric hindrance, reducing yields compared to electron-withdrawing groups .
- Catalyst Loading : LiHMDS (2.5 equiv) vs. NaH (1.2 equiv) alters reaction efficiency in phosphonate syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
